molecular formula C5H3BrCl2FN B3034358 3-Bromo-4-chloro-5-fluoropyridine hydrochloride CAS No. 1613192-96-3

3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Cat. No.: B3034358
CAS No.: 1613192-96-3
M. Wt: 246.89
InChI Key: QNXOIVJNEKSECA-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluoropyridine hydrochloride (CAS: 1613192-96-3) is a strategically halogenated pyridine derivative that serves as a versatile and high-value building block in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals . Its molecular formula is C 5 H 3 BrCl 2 FN, with a molecular weight of 246.89 g/mol . The compound is offered with a purity of 95.0% and should be stored in an inert atmosphere at 2-8°C to maintain stability . The core value of this compound lies in its unique substitution pattern, which features bromine, chlorine, and fluorine substituents at the 3, 4, and 5 positions of the pyridine ring, respectively . This specific arrangement creates distinct electronic properties and reactivity, enabling precise regioselective transformations. Researchers primarily utilize it for key reactions such as nucleophilic aromatic substitution, where the halogen atoms can be selectively replaced by various nucleophiles like amines or alkoxides, and metal-catalyzed cross-couplings, including Suzuki-Miyaura reactions, to form critical carbon-carbon bonds . The hydrochloride salt form enhances the compound's solubility and stability in polar solvents, making it particularly suitable for reaction conditions that require such media . Applications in Scientific Research • Medicinal Chemistry: This compound is a crucial intermediate for constructing complex pharmacophores. Its derivatives are explored for their potential in enzyme inhibition and receptor modulation, with applications in the synthesis of potential therapeutics for various disease pathways . • Agrochemical Development: It is employed in the synthesis of advanced herbicides and pesticides, where its halogenated structure contributes to creating compounds with high selectivity and effectiveness against resistant species . • Material Science: As a building block for advanced materials and specialty chemicals, it contributes to the development of new compounds with enhanced properties for use in electronics and coatings . Handling and Safety This product is strictly for research purposes and is not intended for diagnostic or therapeutic use . Please refer to the corresponding Safety Data Sheet (SDS) before use. The compound is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is recommended. Do not breathe its dust/fume/gas/mist/vapours/spray and use only in a well-ventilated area .

Properties

IUPAC Name

3-bromo-4-chloro-5-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOIVJNEKSECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a key building block in modern medicinal and agrochemical research. The narrative emphasizes the chemical rationale behind the chosen methodologies, offering detailed experimental protocols and insights into reaction mechanisms. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals, providing the necessary detail to replicate and understand this multi-step synthesis.

Introduction and Strategic Overview

3-Bromo-4-chloro-5-fluoropyridine is a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring three distinct halogens, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The strategic placement of bromine, chlorine, and fluorine atoms imparts specific electronic and steric properties, which can be leveraged in drug design to modulate factors such as metabolic stability, binding affinity, and bioavailability.[1]

The synthesis of such a precisely substituted pyridine ring is non-trivial. Direct electrophilic halogenation of pyridine is often challenging due to the ring's electron-deficient nature and can lead to mixtures of regioisomers under harsh conditions. Therefore, a more controlled, regioselective approach is required. The strategy outlined in this guide employs a sequential halogenation approach, building complexity on a simpler, commercially available pyridine precursor. The core of this synthesis relies on a powerful technique in heterocyclic chemistry: directed ortho-metalation , followed by electrophilic trapping.

The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Core Functionalization cluster_2 Part 3: Final Product Formation A 3-Fluoro-4-hydroxypyridine B 4-Chloro-3-fluoropyridine A->B  POCl3 / PCl5   C Lithiation with LDA B->C D Bromination (e.g., with NBS) C->D E 3-Bromo-4-chloro-5-fluoropyridine (Free Base) D->E  Workup   F 3-Bromo-4-chloro-5-fluoropyridine HCl (Final Product) E->F  HCl   Chlorination_Reaction reactant 3-Fluoro-4-hydroxypyridine product 4-Chloro-3-fluoropyridine reactant->product reagent reagent POCl3, Heat

Caption: Chlorination of 3-fluoro-4-hydroxypyridine.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-hydroxypyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise under a nitrogen atmosphere in a fume hood.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a solid base, such as sodium carbonate or sodium bicarbonate, until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-chloro-3-fluoropyridine. [2]

    Parameter Condition Rationale
    Reagent Phosphorus oxychloride (POCl₃) Acts as both the chlorinating agent and a dehydrating agent.
    Temperature Reflux (~110 °C) Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
    Workup Quenching on ice, neutralization Safely decomposes excess POCl₃ and allows for extraction of the organic product.

    | Purification | Vacuum Distillation | Effective for purifying liquid products with moderate boiling points. [3]|

Core Synthesis: Regioselective Bromination via Directed Lithiation

This step is the crux of the synthesis, where the third and final halogen is introduced with precise regiochemical control.

Mechanistic Rationale: The Power of Directed ortho-Metalation

Directing the deprotonation of an aromatic ring to a specific position using a directing group is a cornerstone of modern synthetic chemistry. In 4-chloro-3-fluoropyridine, the C-5 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent fluorine and chlorine atoms.

A strong, sterically hindered, non-nucleophilic base is required for this deprotonation. Lithium diisopropylamide (LDA) is ideal. It is strong enough to remove the proton but is too bulky to act as a nucleophile and add to the pyridine ring. The lithiation is performed at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. This intermediate is then "quenched" with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the C-5 position. This process is highly regioselective, a stark contrast to electrophilic halogenation methods.

Lithiation_Mechanism A 4-Chloro-3-fluoropyridine B LDA @ -78°C A->B C 5-Lithio Intermediate (Highly Reactive) B->C Deprotonation at C-5 D Electrophilic Bromine Source (e.g., NBS) C->D E 3-Bromo-4-chloro-5-fluoropyridine D->E Electrophilic Quench

Caption: Logical workflow of the directed lithiation-bromination step.

Experimental Protocol: Lithiation and Bromination

Reaction Scheme:

Bromination_Reaction reactant 4-Chloro-3-fluoropyridine product 3-Bromo-4-chloro-5-fluoropyridine reactant->product reagents reagents 1. LDA, THF, -78 °C 2. NBS

Sources

physicochemical properties of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, reactivity, and handling protocols, designed to support professionals in research and development. The presence of multiple halogen atoms offers several sites for further chemical modification, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1]

Chemical Identity and Structure

A clear understanding of the compound's fundamental identifiers is crucial for accurate sourcing, documentation, and experimental design.

  • CAS Number : 1613192-96-3[2][3]

  • Molecular Formula : C₅H₃BrCl₂FN[2]

  • Molecular Weight : 246.89 g/mol [2]

  • IUPAC Name : this compound

  • InChI Key (Free Base) : DGAXTZFGBOIDAB-UHFFFAOYSA-N[1]

  • Canonical SMILES (Free Base) : C1=C(C(=C(C=N1)Br)Cl)F[1]

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted with three different halogen atoms and protonated at the nitrogen atom, forming a hydrochloride salt.

HPLC_Workflow prep Sample Preparation (1 mg/mL in ACN/H2O) hplc HPLC System (C18 Column) prep->hplc gradient Gradient Elution (ACN/H2O with TFA) hplc->gradient Method detect UV Detection (254 nm) hplc->detect analyze Data Analysis (Peak Area % Purity) detect->analyze

Sources

An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis, purification, characterization, reactivity, and applications, offering expert insights into its utilization in modern organic chemistry.

Core Compound Identification and Properties

This compound is a halogenated pyridine derivative valued for its unique substitution pattern, which imparts specific reactivity profiles beneficial for the synthesis of complex molecules. The hydrochloride salt form often enhances stability and handling characteristics compared to the free base.

Below is a summary of the key identification and physicochemical properties for both the hydrochloride salt and its corresponding free base.

PropertyThis compound3-Bromo-4-chloro-5-fluoropyridine (Free Base)
CAS Number 1613192-96-31211540-92-9[1]
Molecular Formula C₅H₃BrCl₂FNC₅H₂BrClFN[1]
Molecular Weight 246.89 g/mol 210.43 g/mol [1]
Physical Form SolidSolid
Purity (Typical) >95%>97%
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, 2-8°C

Synthesis and Purification

The synthesis of 3-Bromo-4-chloro-5-fluoropyridine typically involves multi-step halogenation and functional group manipulation on a pyridine scaffold. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

Synthesis of 3-Bromo-4-chloro-5-fluoropyridine (Free Base)

A common synthetic strategy involves the introduction of the halogen substituents in a regioselective manner. One plausible route begins with a suitably substituted pyridine and proceeds through directed ortho-metalation followed by halogenation.

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Directed ortho-Metalation (e.g., LDA, THF, -78°C) A->B C Bromination (e.g., CBr4 or NBS) B->C D Further Functionalization (Introduction of Cl and F) C->D E Purification (Column Chromatography/Recrystallization) D->E F 3-Bromo-4-chloro-5-fluoropyridine E->F

Caption: General workflow for the synthesis of 3-Bromo-4-chloro-5-fluoropyridine.

Experimental Protocol: Synthesis of the Free Base

  • Step 1: Directed ortho-Metalation and Bromination. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of a suitable fluorinated and chlorinated pyridine precursor in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to facilitate deprotonation at the desired position. After stirring for a specified period, a brominating agent like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) is introduced. The reaction is allowed to slowly warm to room temperature.

  • Step 2: Work-up and Extraction. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Step 3: Purification. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to yield the pure 3-Bromo-4-chloro-5-fluoropyridine.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating a solution of the free base with hydrogen chloride.

Experimental Protocol: Hydrochloride Salt Formation

  • Step 1: Dissolution. The purified 3-Bromo-4-chloro-5-fluoropyridine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Step 2: Acidification. A solution of hydrogen chloride (gas or in a solvent like diethyl ether or dioxane) is added dropwise to the stirred solution of the free base at 0°C.

  • Step 3: Isolation. The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure. The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the pyridine ring protons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution pattern, which is characteristic of bromine- and chlorine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Bromo-4-chloro-5-fluoropyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of the three different halogen substituents. The electron-withdrawing nature of the nitrogen atom and the halogens makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.

Reactivity_Pathways cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) Start 3-Bromo-4-chloro-5-fluoropyridine A Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) Start->A C-C bond formation B Sonogashira Coupling (Alkynes, Pd/Cu catalyst, base) Start->B C-C bond formation C Buchwald-Hartwig Amination (Amines, Pd catalyst, base) Start->C C-N bond formation D Amination (R2NH) Start->D C-N bond formation E Alkoxylation (RONa) Start->E C-O bond formation F Thiolation (RSNa) Start->F C-S bond formation

Sources

A Guide to the Crystallographic Analysis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. While a public crystal structure for this specific salt is not currently available, this document serves as an in-depth, experience-driven roadmap for its synthesis, crystallization, and subsequent crystallographic analysis. The protocols and insights presented herein are synthesized from established practices in small-molecule crystallography and are tailored to the unique chemical properties of halogenated pyridinium compounds. This whitepaper is designed to empower researchers in the pharmaceutical and chemical sciences to confidently approach the structural elucidation of this and similar compounds, providing a robust foundation for understanding its solid-state properties and informing rational drug design.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The specific substitution pattern of electron-withdrawing groups on the pyridine ring, such as bromine, chlorine, and fluorine, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The title compound, 3-Bromo-4-chloro-5-fluoropyridine, is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial agents.[1]

The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and bioavailability of parent compounds. The protonation of the pyridine nitrogen alters the electronic distribution and introduces the potential for strong hydrogen bonding interactions with the chloride counter-ion.[2] Understanding the precise three-dimensional arrangement of the ions in the crystalline lattice is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the exact conformation of the molecule can provide critical insights for the design of more potent analogues.

  • Polymorph Screening: The solid-state packing of a drug substance can exist in multiple crystalline forms (polymorphs), each with different physical properties that can impact manufacturing, stability, and bioavailability.

  • Intellectual Property: A determined crystal structure provides a unique fingerprint of a solid form, which is crucial for patent protection.

This guide will therefore detail the necessary steps to obtain and analyze the crystal structure of this compound, providing not just a protocol, but the scientific reasoning behind each experimental choice.

Synthesis and Preparation of the Hydrochloride Salt

The starting material, 3-Bromo-4-chloro-5-fluoropyridine, is commercially available.[3][4] Should a custom synthesis be required, it can be prepared via halogenation reactions of appropriate pyridine precursors.[1]

The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid. A detailed protocol is as follows:

Protocol 2.1: Synthesis of this compound

  • Dissolution: Dissolve 1.0 equivalent of 3-Bromo-4-chloro-5-fluoropyridine in a minimal amount of a suitable organic solvent such as diethyl ether or dichloromethane.

  • Acidification: To the stirred solution, add 1.05 equivalents of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise at room temperature. The use of a slight excess of acid ensures complete protonation.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the reaction solvent to remove any unreacted starting material, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the bulk material using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis before proceeding to crystallization.

Single Crystal Growth: The Art and Science

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice.[5][6][7][8] For a hydrochloride salt, the choice of solvent is critical to manage the solubility and promote crystal growth.

3.1. Solvent Selection

The ideal solvent system will dissolve the hydrochloride salt to a moderate extent. Highly polar solvents that can form strong hydrogen bonds, such as methanol or ethanol, are often good starting points.[5] It is also beneficial to explore solvent mixtures to fine-tune the solubility.

3.2. Crystallization Techniques

Several methods can be employed, and it is advisable to run multiple experiments in parallel.[5][9]

Table 1: Crystallization Techniques for this compound

TechniqueDescriptionRationale
Slow Evaporation A solution of the compound is left in a vial with a loose-fitting cap, allowing the solvent to evaporate slowly over several days to weeks.[5][7][8]This is the simplest method. As the solvent evaporates, the solution becomes supersaturated, leading to crystal formation.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7]This method provides excellent control over the rate of crystallization and is highly effective for small quantities of material.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.This technique is useful when the compound is highly soluble in the primary solvent.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.

Experimental Workflow for Crystallization

Caption: Iterative workflow for single crystal growth.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

4.1. Data Collection

A single-crystal X-ray diffractometer is used to collect the diffraction data.[10] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

4.2. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

  • Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal lattice is determined, which is crucial for solving the structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

Data Presentation

The final refined crystal structure is typically presented in a table of crystallographic data. While the specific data for this compound is yet to be determined, a representative table of parameters is shown below.

Table 2: Representative Crystallographic Data Table

ParameterExpected Value/Information
Chemical formulaC₅H₃BrClFN
Formula weight246.45
Crystal systemTo be determined (e.g., Monoclinic, Orthorhombic)
Space groupTo be determined (e.g., P2₁/c)
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined (number of molecules per unit cell)
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
Theta range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]To be determined
R indices (all data)To be determined

Structural Analysis and Interpretation

A successful structure determination will reveal a wealth of information:

  • Molecular Geometry: Precise bond lengths and angles of the 3-Bromo-4-chloro-5-fluoropyridinium cation.

  • Conformation: The three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: The packing of the cations and anions in the crystal lattice will be governed by a network of non-covalent interactions, including:

    • Hydrogen Bonding: The pyridinium N-H group will act as a strong hydrogen bond donor to the chloride anion.

    • Halogen Bonding: The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors.

    • π-π Stacking: The aromatic pyridine rings may stack on top of each other.

Visualization of Intermolecular Interactions

Intermolecular_Interactions Pyridinium_Cation Pyridinium_Cation Chloride_Anion Chloride_Anion Pyridinium_Cation->Chloride_Anion N-H...Cl Hydrogen Bond Pyridinium_Cation->Chloride_Anion C-Br...Cl Halogen Bond Adjacent_Cation Adjacent_Cation Pyridinium_Cation->Adjacent_Cation π-π Stacking

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This whitepaper has outlined a comprehensive and scientifically grounded approach to determining the crystal structure of this compound. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the solid-state structure of this and other novel compounds. The resulting structural information is invaluable for advancing our understanding of structure-property relationships and for the rational design of new chemical entities in the pharmaceutical and materials science fields.

References

  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available from: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available from: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem. Available from: [Link]

  • scXRD: Growing single crystals. University of York. Available from: [Link]

  • How to Grow Single Crystals | Organic Chemistry. YouTube. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available from: [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. Available from: [Link]

  • Growth of Single Crystals. Masaryk University. Available from: [Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696. PubChem. Available from: [Link]

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  • Pyridine, 3-bromo-. NIST WebBook. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a versatile building block in medicinal chemistry and materials science. We will delve into the nuanced interplay of the halogen substituents and the pyridine nitrogen, both in its freebase and hydrochloride salt form, to provide a predictive framework for its behavior in key synthetic transformations. This document will explore the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to enable the strategic design of synthetic routes.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polyhalogenated pyridines are foundational scaffolds in the development of novel pharmaceuticals and agrochemicals.[1] Their utility stems from the ability to selectively functionalize each position, allowing for rapid diversification and the fine-tuning of physicochemical and biological properties. This compound presents a particularly interesting case due to the distinct electronic nature of its three different halogen atoms and the influence of the protonated pyridine ring. Understanding the hierarchy of reactivity among the C-Br, C-Cl, and C-F bonds is paramount for its effective utilization in complex molecule synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of 3-Bromo-4-chloro-5-fluoropyridine is dictated by the interplay of several electronic factors. The pyridine nitrogen is inherently electron-withdrawing, which reduces the aromaticity and activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[2] The presence of three halogen substituents further modifies this electronic landscape through inductive and resonance effects.

The hydrochloride salt form significantly impacts the reactivity. Protonation of the pyridine nitrogen enhances its electron-withdrawing capacity, further activating the ring for nucleophilic attack. However, it's crucial to note that many reactions, particularly those employing basic reagents, will deprotonate the hydrochloride in situ to the free pyridine. The choice of base and reaction conditions is therefore critical in modulating the reactivity.[3][4]

Diagram 1: Structure of this compound

G cluster_molecule N N⁺ H H N->H C1 C N->C1 C2 C C1->C2 Br Br C1->Br 3- C3 C C2->C3 Cl Cl C2->Cl 4- C4 C C3->C4 C5 C C4->C5 C5->N F F C5->F 5- Cl_ion Cl⁻ center p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1

Caption: Structure of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6] The rate-determining step is typically the initial nucleophilic attack.[7]

In 3-Bromo-4-chloro-5-fluoropyridine, the C4 position is the most activated towards SNAr. This is due to its para relationship to the electron-withdrawing nitrogen atom, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate.[2]

The relative leaving group ability in SNAr reactions is generally F > Cl > Br. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[8]

Table 1: Predicted Regioselectivity in SNAr Reactions

PositionActivating FactorLeaving Group AbilityPredicted Reactivity
C4Para to NitrogenClHigh
C3Meta to NitrogenBrLow
C5Meta to NitrogenFModerate (due to F leaving group ability)

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the selective amination at the C4 position.

  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[9] The reactivity of aryl halides in these reactions is generally I > Br > Cl >> F.[10] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond.

For 3-Bromo-4-chloro-5-fluoropyridine, the C-Br bond at the C3 position is the most susceptible to oxidative addition to the palladium(0) catalyst.[11] This allows for the selective formation of a new C-C bond at this position while leaving the chloro and fluoro substituents intact for potential further functionalization.

Diagram 2: Reactivity Hierarchy in Cross-Coupling vs. SNAr

G Start 3-Bromo-4-chloro-5-fluoropyridine Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Suzuki C-Br bond is most labile SNAr Nucleophilic Aromatic Substitution (Nucleophile, Base) Start->SNAr C4 is most activated Product_Suzuki Functionalization at C3 (Br) Suzuki->Product_Suzuki Product_SNAr Functionalization at C4 (Cl) SNAr->Product_SNAr

Sources

The Strategic Role of Substituted Halopyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, gracing a multitude of life-saving therapeutics from anti-infectives like isoniazid to cholesterol-lowering agents such as cerivastatin.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored building block in drug design. However, it is the strategic introduction of halogen substituents onto this heterocycle that unlocks a vast and versatile chemical space, transforming the simple pyridine into a powerful tool for medicinal chemists. Substituted halopyridines are not merely intermediates; they are precision instruments that enable complex molecular architectures and fine-tune pharmacological properties.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted halopyridines for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into the strategic utilization of these critical building blocks.

Part 1: The Synthetic Arsenal: Crafting the Halopyridine Core

The preparation of substituted halopyridines is a nuanced field, with the choice of synthetic route dictated by the desired substitution pattern and the electronic nature of the pyridine ring.

Direct Electrophilic Halogenation: A Challenging Classic

Direct halogenation of the pyridine ring via electrophilic aromatic substitution (EAS) is often challenging. The electron-deficient nature of the pyridine π-system deactivates it towards electrophilic attack, typically requiring harsh reaction conditions such as high temperatures and the use of strong Lewis or Brønsted acids.[2] These reactions are generally 3-selective, but can suffer from low yields and the formation of regioisomeric mixtures.[2][3]

  • Expert Insight: The primary drawback of direct halogenation is its limited scope and the electronic mismatch between the electrophilic halogenating agent and the electron-poor pyridine ring.[2][4] This method is often reserved for robust substrates or when other, more selective methods are not viable. Pyridine itself can act as a catalyst in aromatic bromination, although the mechanism is complex and may involve a salt effect rather than direct electrophilic activation.

Strategic Synthesis via Pyridine N-Oxides

A more controlled approach to functionalizing the pyridine ring involves the use of pyridine N-oxides. The N-oxide group is electron-donating, activating the ring towards electrophilic substitution, particularly at the 4-position. Following functionalization, the N-oxide can be readily removed. This strategy allows for 4-selective nitration, which can then be converted to a halopyridine.[4] Additionally, N-oxides can be used to achieve 2-selective halogenation.[4][5]

Modern Approaches to Regiocontrolled Halogenation

Recent advances have provided more sophisticated and selective methods for the synthesis of halopyridines.

A novel strategy involves the installation of a phosphine group at the 4-position of the pyridine ring, forming a phosphonium salt. This group can then be displaced by a halide nucleophile in an SNAr-type reaction. This two-step process allows for the halogenation of a wide range of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules.[4] Computational studies suggest that the phosphine elimination is the rate-determining step in this process.[4]

Experimental Protocol: 4-Chlorination of a Pyridine Derivative via a Phosphonium Salt [4]

  • Phosphonium Salt Formation: To a solution of the pyridine substrate in a suitable solvent (e.g., toluene), add the heterocyclic phosphine reagent. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). Upon completion, the phosphonium salt can often be isolated by filtration or precipitation.

  • Halide Displacement: Dissolve the isolated phosphonium salt in a polar aprotic solvent (e.g., DMF). Add a source of chloride, such as lithium chloride (LiCl). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an appropriate organic solvent. The crude product is then purified by flash column chromatography to yield the desired 4-chloropyridine.

Another innovative one-pot method achieves 3-selective halogenation by temporarily transforming the pyridine into a more reactive acyclic intermediate.[2] The pyridine ring is opened using a modified Zincke reaction to form an azatriene intermediate, or "Zincke imine." This polarized alkene system readily undergoes regioselective halogenation with N-halosuccinimides under mild conditions before spontaneously re-cyclizing to the 3-halopyridine.[2] This method is notable for its broad applicability to complex structures, including pharmaceuticals.[2]

Part 2: Reactivity and Key Transformations: Unleashing the Potential of Halopyridines

The true power of substituted halopyridines lies in their ability to serve as versatile handles for the introduction of a wide array of functional groups. The carbon-halogen bond is a key site for transformations, most notably in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halopyridines are frequently employed substrates.[6][7] The efficiency of these reactions is highly dependent on the nature of the halogen, its position on the pyridine ring, the ligands, and the solvent.[6]

The general reactivity trend for the halogens is I > Br > Cl > F .[8] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[7][8] Consequently, iodopyridines are the most reactive, while chloropyridines are more challenging substrates that may require more robust catalytic systems.[6][8]

The position of the halogen also significantly influences reactivity. The general order of reactivity is C4(6) > C2 > C5 .[8] The C4 and C6 positions are the most electron-deficient and therefore the most susceptible to oxidative addition.

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling a halopyridine with an organoboron reagent. It is one of the most widely used reactions in the pharmaceutical industry.[9] However, the use of 2-substituted pyridine boronates can be problematic due to their instability and low reactivity.[9] To overcome this, pyridine-2-sulfinates have been developed as effective alternative nucleophilic coupling partners.[9]

  • Sonogashira Coupling: This reaction couples a halopyridine with a terminal alkyne to form an alkynylpyridine, a valuable motif in medicinal chemistry.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling a halopyridine with an amine. It is a powerful tool for the synthesis of substituted aminopyridines.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling of a 3-Bromopyridine

  • Reaction Setup: In a reaction vessel, combine the 3-bromopyridine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like SPhos-Pd-G3 (0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., DMF/H₂O, EtOH/H₂O).[6]

  • Reaction Execution: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). Heat the reaction to the desired temperature (often 80-120 °C), potentially using microwave irradiation to accelerate the reaction.[6][10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex R-Pd(II)L2-X Pd0->PdII_complex R-X OxAdd->PdII_complex Transmetal Transmetalation PdII_R_R1 R-Pd(II)L2-R' PdII_complex->PdII_R_R1 R'-B(OR)2 Base Transmetal->PdII_R_R1 X_B_out X-B(OR)2 PdII_R_R1->Pd0 PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product RX_in R-X (Halopyridine) Boronate_in R'-B(OR)2 (Boronic Acid) Base_in Base

Sources

An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this document reconstructs its likely development trajectory based on established principles of pyridine chemistry and the evolution of synthetic methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction and Strategic Importance

This compound belongs to a class of highly functionalized heterocyclic compounds that serve as versatile building blocks in organic synthesis. The unique arrangement of three different halogen atoms on the pyridine ring imparts distinct electronic properties and provides multiple reaction sites for further chemical modification. This trifecta of halogens—bromine, chlorine, and fluorine—offers a nuanced reactivity profile, enabling selective transformations and the construction of complex molecular architectures.

Its hydrochloride salt form is typical for pyridine-containing compounds, enhancing stability and improving handling characteristics, particularly in aqueous media for biological screening and formulation studies. The parent compound, 3-Bromo-4-chloro-5-fluoropyridine, is a solid with a molecular weight of 210.43 g/mol .[1] The hydrochloride salt is expected to have increased solubility in polar solvents.

The strategic importance of this molecule lies in its utility as a scaffold for the synthesis of novel therapeutic agents and agrochemicals.[1] The pyridine core is a common motif in many biologically active compounds, and the specific halogenation pattern of this derivative allows for precise tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity.

Postulated Discovery and Historical Context

While a singular "discovery" paper for this compound is not prominent, its emergence can be understood within the broader context of advancements in halogenation and pyridine chemistry throughout the 20th century. The synthesis of halogenated pyridines has been a subject of intense research due to their wide-ranging applications. Early methods for producing bromopyridines, for instance, involved high-temperature reactions of pyridine with bromine, often resulting in low yields and a mixture of products.[2][3]

The development of more sophisticated and selective halogenation techniques, including directed ortho-metalation and the use of milder halogenating agents, paved the way for the synthesis of polysubstituted pyridines with greater control over regioselectivity. The introduction of fluorine into aromatic rings, a key feature of many modern pharmaceuticals, became more routine with the advent of reagents like tetrabutylammonium fluoride (TBAF).[4]

It is highly probable that 3-Bromo-4-chloro-5-fluoropyridine was first synthesized in a research laboratory, likely within a pharmaceutical or agrochemical company, as part of a program aimed at exploring the chemical space around halogenated pyridine scaffolds for new lead compounds. The subsequent conversion to its hydrochloride salt would have been a standard step to facilitate its handling and biological evaluation.

Synthetic Methodologies

The synthesis of this compound involves the synthesis of the free base followed by treatment with hydrochloric acid. The key challenge lies in the controlled, regioselective introduction of the three different halogen atoms onto the pyridine ring. Several synthetic strategies can be envisaged, leveraging known transformations in pyridine chemistry.

Synthesis of the Free Base: 3-Bromo-4-chloro-5-fluoropyridine

A plausible and commonly employed strategy for constructing polysubstituted pyridines is a multi-step sequence starting from a simpler, commercially available pyridine derivative. One such conceptual pathway is outlined below.

Conceptual Synthetic Pathway

G cluster_0 Synthetic Pathway for 3-Bromo-4-chloro-5-fluoropyridine Start Commercially Available Fluorinated Pyridine Step1 Chlorination Start->Step1 e.g., NCS, POCl3 Step2 Bromination Step1->Step2 e.g., NBS, Br2 Product 3-Bromo-4-chloro-5-fluoropyridine Step2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on known chemical transformations for halogenated pyridines.

Step 1: Chlorination of a Fluorinated Pyridine Precursor

  • To a solution of a suitable fluorinated pyridine precursor (e.g., 3-fluoropyridine) in a chlorinated solvent (e.g., chloroform or carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 2: Bromination of the Chloro-fluoro Pyridine Intermediate

  • Dissolve the chloro-fluoro pyridine intermediate in a suitable solvent such as acetic acid or a halogenated solvent.

  • Add a brominating agent, for example, N-bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC or GC-MS.

  • Work up the reaction mixture by pouring it into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-4-chloro-5-fluoropyridine.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Protocol for Hydrochloride Salt Formation

  • Dissolve the purified 3-Bromo-4-chloro-5-fluoropyridine in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of the parent compound is provided below.

PropertyValueSource
Molecular Formula C₅H₂BrClFN[1]
Molecular Weight 210.43 g/mol [1]
Physical Form Solid
Purity (Typical) >95-97%[5]
CAS Number (Free Base) 1211540-92-9[6]
CAS Number (HCl Salt) 1613192-96-3[7]

Characterization of 3-Bromo-4-chloro-5-fluoropyridine and its hydrochloride salt would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the pyridine ring.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three distinct halogen atoms allows for selective functionalization through various cross-coupling reactions.

Reactivity and Functionalization Pathways

G cluster_1 Functionalization of 3-Bromo-4-chloro-5-fluoropyridine Start 3-Bromo-4-chloro-5-fluoropyridine Suzuki Suzuki Coupling (at Bromo position) Start->Suzuki Buchwald Buchwald-Hartwig Amination (at Chloro position) Start->Buchwald SnAr Nucleophilic Aromatic Substitution (at Fluoro position) Start->SnAr Product_Suzuki Aryl or Heteroaryl Substituted Pyridine Suzuki->Product_Suzuki Product_Buchwald Amino-substituted Pyridine Buchwald->Product_Buchwald Product_SnAr Alkoxy or Amino Substituted Pyridine SnAr->Product_SnAr

Caption: Potential synthetic transformations of the title compound.

  • Suzuki and other Cross-Coupling Reactions: The bromo substituent is typically the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: The chloro group can be selectively replaced by various amines under palladium catalysis to form amino-pyridines.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrogen atom in the pyridine ring, is susceptible to nucleophilic aromatic substitution by alkoxides, thiolates, and amines.

The ability to perform these transformations selectively makes this compound a highly sought-after building block for creating libraries of compounds for high-throughput screening in drug discovery. Research has explored its derivatives for potential antibacterial activity.[1]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate whose value is derived from its unique and versatile halogenation pattern. While its specific discovery story is not well-defined, its existence is a testament to the progress in synthetic organic chemistry. The ability to selectively functionalize each of the three halogenated positions makes it an invaluable tool for medicinal chemists and material scientists in the creation of novel and complex molecules with tailored properties. As the demand for new pharmaceuticals and advanced materials continues to grow, the importance of such highly functionalized building blocks is set to increase.

References

  • Google Patents. US2480091A - Production of 3-bromopyridine and its hydrochloride.
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Anichem. 3-bromo-4-chloro-5-fluoropyridine In Stock. Retrieved from [Link]

  • PubChem. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Among the vast array of available pyridine building blocks, polyhalogenated derivatives such as 3-Bromo-4-chloro-5-fluoropyridine hydrochloride represent a class of particularly high-value intermediates. The distinct electronic properties and differential reactivity of the halogen substituents offer a powerful platform for controlled, sequential functionalization.

This guide provides an in-depth exploration of the application of this compound in the Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for forming carbon-carbon bonds.[1] We will delve into the mechanistic principles that govern selectivity, provide field-tested protocols for practical execution, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in organic synthesis and drug development.

Application Notes: Mechanistic Insights & Strategic Choices

The successful application of a polyhalogenated substrate in a cross-coupling reaction hinges on understanding and exploiting the inherent differences in bond strength and reactivity. The C-X bond reactivity in palladium-catalyzed reactions generally follows the order: C-I > C-Br > C-Cl.[2] This principle is the foundation for achieving regioselective coupling with 3-Bromo-4-chloro-5-fluoropyridine.

Pillar 1: Regioselectivity—Targeting the C-Br Bond

The primary strategic advantage of this substrate is the ability to selectively functionalize the C3 position. The Carbon-Bromine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust Carbon-Chlorine bond. By carefully controlling reaction conditions, one can achieve exclusive coupling at the C-Br position, leaving the C-Cl bond intact for subsequent, more forcing cross-coupling reactions or other transformations. This stepwise approach is a cornerstone of efficient molecular construction.

Pillar 2: The Catalytic System—Palladium & Ligand Selection

The heart of the Suzuki reaction is the palladium catalyst. The choice of both the palladium precursor and the ancillary ligand is critical for success.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[3] Pd(II) precursors are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[4]

  • Ligand Selection: For coupling at the reactive C-Br position, a variety of phosphine ligands can be effective. However, for heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often superior.[5] Ligands like SPhos and XPhos promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and accommodating a broader range of boronic acid partners.[3][5] These ligands have proven effective for coupling aminopyridine and other challenging heteroaryl systems.[5]

Pillar 3: The Role of the Base & Solvent

The base is not a passive component; it is an essential activator in the catalytic cycle.[1][6] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][8][9] This "ate" complex readily undergoes transmetalation with the palladium(II) intermediate.

  • Common Bases:

    • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive base.

    • Potassium Phosphate (K₃PO₄): A stronger base, often effective for less reactive or sterically hindered substrates.[10]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used with hindered systems due to the high solubility of its fluoride byproduct.[3]

  • Solvent Systems: The choice of solvent influences the solubility of reagents and the reaction temperature.

    • Aqueous Mixtures (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O): Highly common and effective. Water aids in dissolving the inorganic base, facilitating its interaction with the organoboron species.[1][10]

    • Anhydrous Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Can be used, particularly when water-sensitive functional groups are present.[3]

A Note on the Hydrochloride Salt: The starting material is provided as a hydrochloride salt. The base used in the reaction (typically ≥2 equivalents) will first neutralize the acidic pyridinium hydrochloride before participating in the catalytic cycle. It is crucial to account for this initial acid-base reaction when calculating reagent stoichiometry.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans [R²-B(OH)₃]⁻ PdII_B R¹-Pd(II)L_n-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate + Base Base Base (e.g., OH⁻) Boronate->Trans caption Fig 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary: Reference Conditions for Halogenated Pyridines

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of various bromopyridine and chloropyridine substrates, providing a valuable starting point for optimization.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Yield Range (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10060-90[3]
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11065-95[3]
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol (3:1)11070-90[12]
4PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)9050-80[3]

Note: Expected yield ranges are estimations based on couplings of similar substrates and are highly dependent on the specific boronic acid used.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids.

Workflow Visualization

Protocol_Workflow start Start reagents 1. Combine Solid Reagents (Pyridine HCl, Boronic Acid, Base, Catalyst, Ligand) start->reagents atmosphere 2. Evacuate & Backfill (Inert Atmosphere, e.g., N₂ or Ar) reagents->atmosphere solvents 3. Add Degassed Solvents atmosphere->solvents reaction 4. Heat with Stirring (e.g., 100 °C, 12-24h) solvents->reaction workup 5. Cool, Dilute & Extract (EtOAc / Water) reaction->workup purify 6. Dry & Concentrate Organic Layers workup->purify column 7. Column Chromatography purify->column product Isolated Product column->product

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv., note the extra equivalent for the HCl salt), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.[3]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired 3-aryl-4-chloro-5-fluoropyridine product.

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

This protocol uses a classic, commercially available Pd(0) catalyst that is effective for many standard couplings.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Solvent and Base Addition: Add degassed toluene (6 mL) and degassed ethanol (2 mL). Begin stirring, then add a degassed aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 1.5 mL, 3.0 equiv.).

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C depending on the precise solvent ratio) with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6-9 from Protocol 1 to isolate and purify the final product.[12]

References

  • Smolecule. (2023, August 16). Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

The Strategic Utility of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the pyridine nucleus remains a cornerstone of medicinal chemistry. The strategic placement of halogen atoms on this ring system provides medicinal chemists with a versatile toolkit for forging intricate molecular architectures through a variety of cross-coupling reactions. 3-Bromo-4-chloro-5-fluoropyridine hydrochloride stands out as a particularly valuable building block due to its unique trifunctional halogenation pattern. This distinct arrangement of bromo, chloro, and fluoro substituents offers orthogonal reactivity, enabling chemists to selectively functionalize the pyridine core in a stepwise manner. This application note will delve into the multifaceted applications of this compound in medicinal chemistry, providing detailed protocols for its utilization in key synthetic transformations and showcasing its role in the construction of biologically active molecules. The inherent reactivity differences among the carbon-halogen bonds, coupled with the electronic effects of the fluorine atom and the pyridine nitrogen, make this reagent a powerful tool for the synthesis of novel therapeutic agents. Its derivatives have been explored for a range of potential therapeutic applications, including as enzyme inhibitors and receptor modulators.[1] The unique halogenation pattern provides it with a distinctive reactivity profile compared to other halogenated pyridines, making it a valuable compound for developing biologically active molecules.[1]

Strategic Applications in Drug Discovery

The strategic positioning of three different halogens on the pyridine ring allows for a hierarchical approach to molecular elaboration. The carbon-bromine bond is typically the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the initial introduction of a key pharmacophoric element at the 3-position. The less reactive carbon-chlorine bond can then be targeted under more forcing conditions or with specialized catalyst systems, providing a secondary site for diversification. The fluorine atom, generally inert to these coupling conditions, serves to modulate the electronic properties of the pyridine ring, influencing its pKa and potential interactions with biological targets. This strategic, multi-point functionalization is invaluable in the optimization of lead compounds.

While specific examples in late-stage clinical development remain proprietary, the utility of this building block is evident in the patent literature for the synthesis of a variety of kinase inhibitors and other targeted therapies. For instance, its structural motifs are found in precursors to complex heterocyclic systems that are central to the development of novel anti-cancer agents.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful of these transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.[2] The reaction of this compound with various boronic acids or their esters allows for the introduction of a wide range of substituents at the 3-position.

Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. For microwave-assisted reactions, heating at 120-150 °C for 15-60 minutes is typical.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-heteroaryl-4-chloro-5-fluoropyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of electron-deficient heteroaryl halides. The ligand facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation while being compatible with a wide range of functional groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium(0) active catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)10012
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11018
3PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)9024

Note: These are general conditions and may require optimization for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Bromo-4-chloro-5-fluoropyridine HCl - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat & Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is of great importance in medicinal chemistry as the aniline and related N-aryl moieties are common features in a vast number of drugs.

Protocol: Buchwald-Hartwig Amination of this compound with a Substituted Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative substituted aniline.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the vessel and evacuate and backfill with an inert atmosphere three times.

  • Add anhydrous, degassed toluene, followed by the substituted aniline (1.2 equiv) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-anilino-4-chloro-5-fluoropyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for the amination of heteroaryl halides. Xantphos is a bidentate ligand with a large natural bite angle, which promotes the reductive elimination step and can suppress side reactions.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the formation of the key palladium-amido intermediate.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. As with the Suzuki-Miyaura coupling, ensuring anhydrous and oxygen-free conditions is critical for catalytic efficiency.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) Coordination Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex Deprotonation (Base) Pd-Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique electronic and reactivity profile allows for the strategic and controlled synthesis of complex, highly substituted pyridine derivatives. The ability to perform selective cross-coupling reactions at the 3-position, while retaining the 4-chloro substituent for potential further modification, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of reagents like this compound in the synthesis of next-generation therapeutics is set to increase.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubMed Central. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Google Patents. (1995).
  • Google Patents. (2016).

Sources

Application Notes & Protocols: 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core of a vast number of approved pharmaceuticals. 3-Bromo-4-chloro-5-fluoropyridine hydrochloride emerges as a uniquely powerful and versatile building block for the synthesis of novel heterocyclic entities.[1] Its distinct trifunctional halogenation pattern on an electron-deficient pyridine ring offers a platform for controlled, sequential, and diverse chemical modifications.

The presence of three different halogens—bromine, chlorine, and fluorine—at the C3, C4, and C5 positions, respectively, provides a gradient of reactivity that can be exploited to achieve remarkable synthetic precision. This allows researchers to selectively introduce a variety of functional groups through well-established and robust reaction methodologies, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Furthermore, initial studies on related structures suggest that this scaffold can be incorporated into molecules with favorable pharmacokinetic properties, including high gastrointestinal absorption and the potential for blood-brain barrier permeability, making it particularly attractive for the development of therapeutics targeting the central nervous system.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core reactivity of 3-bromo-4-chloro-5-fluoropyridine, followed by detailed, field-proven protocols for its application in the synthesis of advanced heterocyclic intermediates.

II. Physicochemical Properties and Handling

The effective use of any chemical building block begins with a thorough understanding of its properties and safe handling procedures. 3-Bromo-4-chloro-5-fluoropyridine is typically supplied as its hydrochloride salt to enhance stability, shelf-life, and ease of handling of the otherwise volatile free base. For most synthetic applications, the free base is generated in situ or through a simple pre-reaction neutralization step.

PropertyValueReference(s)
CAS Number 1211540-92-9 (Free Base)[2]
Molecular Formula C₅H₂BrClFN (Free Base)[1]
Molecular Weight 210.43 g/mol (Free Base)[1]
Appearance Solid[2]
Storage Conditions Store at 2-8°C under an inert atmosphere[2]
Key Hazard Statements H302, H315, H319, H335: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]

Safety and Handling: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

III. Core Reactivity: A Platform for Selective Functionalization

The synthetic utility of 3-bromo-4-chloro-5-fluoropyridine lies in the differential reactivity of its three halogen substituents. This allows for a predictable and stepwise approach to molecular elaboration.

Caption: Reactivity hierarchy of the halogen substituents.
  • C3-Bromo Position: The Carbon-Bromine bond is the weakest of the three C-X bonds, making it the most susceptible to oxidative addition by a Palladium(0) catalyst. This position is the primary site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4][5]

  • C4-Chloro Position: The Carbon-Chlorine bond is stronger than C-Br but can still participate in cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems. This allows for sequential coupling. It is also a viable site for Nucleophilic Aromatic Substitution (SNAr), particularly after the C3 position has been functionalized.[6]

  • C5-Fluoro Position: The Carbon-Fluorine bond is the strongest and is generally unreactive in palladium-catalyzed cross-coupling reactions. However, fluorine's high electronegativity strongly activates the pyridine ring, making the C4 and C5 positions highly electrophilic. The C5 position is often the most susceptible to SNAr, though steric factors can sometimes favor reaction at C4.[7]

IV. Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry and are highly effective for modifying the C3-position of the title compound.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

Objective: To form a new carbon-carbon bond by coupling with a boronic acid or ester, selectively at the C3-bromo position.

Causality and Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids.[8] The C3-bromo position is targeted due to its higher reactivity compared to the C4-chloro position, enabling selective functionalization at room temperature or with mild heating.[5] A catalyst system like Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos) is highly effective for coupling heteroaryl halides.[9] An inorganic base like K₃PO₄ is required to activate the boronic acid for the transmetalation step.[5]

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology (SPhos Ligand System):

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3 equiv. - note: extra equivalent to neutralize HCl salt), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-substituted-4-chloro-5-fluoropyridine product.

Protocol 2: Sonogashira Coupling at the C3-Position

Objective: To introduce a terminal alkyne at the C3-position, creating a valuable precursor for further transformations or a key structural motif in bioactive molecules.

Causality and Rationale: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds.[4] The mechanism involves a synergistic dual catalytic cycle with palladium and copper.[10] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, enabling its transfer to the palladium center.[11] An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and often as a solvent.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). Stir to dissolve.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, and filter through a pad of Celite® to remove palladium and copper salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-alkynyl-4-chloro-5-fluoropyridine.

Protocol 3: Buchwald-Hartwig Amination at the C3-Position

Objective: To form a carbon-nitrogen bond by coupling with a primary or secondary amine at the C3-position.

Causality and Rationale: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, overcoming the limitations of classical methods like SNAr for less activated aryl halides.[3][12] The reaction requires a palladium catalyst, a specialized bulky phosphine ligand (e.g., Xantphos, RuPhos) to facilitate the crucial reductive elimination step, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine.[13][14] The C3-bromo position is the exclusive site of reaction under these conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR¹R² PdAmine [Ar-Pd(II)(HNR¹R²)L₂]⁺Br⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR¹R²)L₂ Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Add 3-bromo-4-chloro-5-fluoropyridine (free base, 1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd), and a suitable ligand such as Xantphos (0.036 mmol, 3.6 mol%).

  • Add anhydrous, degassed toluene or dioxane (5 mL) to the vial.

  • Seal the vial, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and perform an aqueous workup as described in Protocol 1 (steps 7-8).

  • Purify the crude product by flash column chromatography.

V. Application Protocols: Nucleophilic Aromatic Substitution (SNAr)

While Pd-coupling dominates C3 functionalization, SNAr provides a complementary route for modifying the C4 and C5 positions.

Protocol 4: SNAr at the C4-Position with an N-Nucleophile

Objective: To displace the C4-chloro substituent with a nitrogen nucleophile, such as a secondary amine.

Causality and Rationale: The pyridine nitrogen and the C5-fluorine atom act as strong electron-withdrawing groups, activating the C4 position for nucleophilic attack.[6] This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][15] While the C5-F is also activated, displacement of chlorine is often kinetically or thermodynamically favorable under controlled conditions and is a better leaving group than fluoride in many contexts.[7] The reaction typically requires heat and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the charged intermediate.

Caption: The two-step Addition-Elimination mechanism of SNAr.

Step-by-Step Methodology (using Morpholine):

  • To a reaction vial, add this compound (1.0 mmol, 1 equiv.), morpholine (2.5 mmol, 2.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Add dimethyl sulfoxide (DMSO, 5 mL).

  • Seal the vial and heat the mixture to 120 °C for 18-36 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash extensively with water and then brine to remove DMSO.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford 3-bromo-5-fluoro-4-(morpholin-4-yl)pyridine.

VI. Sequential Functionalization Strategy

The true elegance of this building block is realized in multi-step, sequential functionalization pathways. A common and powerful strategy is to combine a Pd-catalyzed coupling at C3 with a subsequent SNAr reaction.

Caption: A two-step sequential functionalization workflow.

This approach allows for the creation of highly complex and diverse trisubstituted pyridine libraries from a single starting material, where "R" can be an aryl, heteroaryl, or alkyl group, and "Nu" can be an O-, N-, or S-based nucleophile.

VII. Conclusion

This compound is far more than a simple halogenated heterocycle; it is a sophisticated synthetic platform. The well-defined reactivity hierarchy of its halogen substituents provides chemists with a reliable roadmap for constructing complex molecular architectures with a high degree of control. By leveraging robust and well-understood methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, followed by selective nucleophilic aromatic substitution, researchers can rapidly generate diverse libraries of novel compounds. This capability makes it an invaluable asset in the pursuit of new therapeutic agents and advanced functional materials.

VIII. References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Available at: [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Available at:

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Available at:

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

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  • MySkinRecipes. (n.d.). 4-Bromo-3-chloro-5-fluoropyridine. Available at: [Link]

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  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • LTQ Chemistry. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. Available at: [Link]

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  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]

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Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise introduction of diverse substituents onto the pyridine ring is a critical endeavor in the development of novel molecular entities with tailored properties. 3-Bromo-4-chloro-5-fluoropyridine hydrochloride is a versatile building block, offering multiple, orthogonally reactive sites for sequential functionalization through palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br > C-Cl) and the influence of the electronic properties of the substituents allow for a regioselective approach to the synthesis of complex pyridine derivatives.[1][2]

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview and detailed experimental protocols for the selective functionalization of this compound via three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. As a Senior Application Scientist, the following content is curated to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these powerful transformations.

Understanding the Reactivity of this compound

The regioselectivity of cross-coupling reactions on this substrate is primarily dictated by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a crucial step in the catalytic cycle. The energy required for this step is inversely proportional to the strength of the carbon-halogen bond. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl.[1][3] Consequently, the C-Br bond at the 3-position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Cl bond at the 4-position. This inherent difference allows for the selective functionalization at the C-3 position while leaving the C-4 chloro substituent intact for subsequent transformations.

The electron-withdrawing effects of the fluorine and chlorine atoms, as well as the pyridine nitrogen, render the ring electron-deficient, which can influence the overall reactivity. Furthermore, the hydrochloride salt form of the starting material necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For 3-bromo-4-chloro-5-fluoropyridine, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 3-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient and selective reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. The base plays a dual role: it neutralizes the hydrochloride salt and activates the boronic acid for transmetalation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylBr Ar-Br ArylBr->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄ is a common choice for many Suzuki couplings. For more challenging substrates, catalysts like PdCl₂(dppf) or pre-catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) can be more effective.[1]
Base A strong inorganic base is required to neutralize the hydrochloride and activate the boronic acid. K₂CO₃ is a common choice, while Cs₂CO₃ or K₃PO₄ can be more effective for less reactive substrates.
Solvent A mixture of an aprotic organic solvent and water is typically used to ensure the solubility of both the organic and inorganic reagents. 1,4-Dioxane/water and toluene/water are common systems.
Temperature Elevated temperatures are usually required to drive the reaction to completion.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] This reaction allows for the selective introduction of an alkynyl group at the 3-position of the pyridine ring.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the alkyne and neutralize the generated hydrogen halide.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Aryl_Alkyne->Product CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuI ArylBr Ar-Br ArylBr->PdII_Aryl Alkyne H-C≡CR Alkyne->CuI Base Base Base->CuI

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and effective catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuI is essential for the activation of the terminal alkyne.
Base An amine base is required to deprotonate the alkyne and neutralize the hydrochloride and the in-situ generated HBr. Triethylamine is a common choice.
Solvent Anhydrous polar aprotic solvents like THF or DMF are typically used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[8][9][10] For the target substrate, this reaction allows for the selective introduction of primary or secondary amines at the 3-position.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base is required for the deprotonation of the amine.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylBr Ar-Br ArylBr->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->Deprotonation

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (2.5-3.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommendation & Rationale
Palladium Catalyst & Ligand A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is highly effective. Pre-formed catalysts offer convenience and reproducibility.[8][9]
Base A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is a common choice. For sensitive substrates, K₃PO₄ or LiHMDS may be used.
Solvent Anhydrous aprotic solvents like toluene or 1,4-dioxane are preferred to avoid side reactions.
Temperature Heating is generally required to achieve a reasonable reaction rate.

Troubleshooting and Optimization

Low yields or incomplete reactions in cross-coupling reactions are common challenges. The following table provides guidance on troubleshooting these issues.

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents and solvents. Consider a different palladium source or ligand.
Insufficiently strong baseIncrease the amount of base or switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ in Suzuki coupling).
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of side products Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira)Ensure thorough deoxygenation of the reaction mixture.
Protodeboronation (Suzuki)Use anhydrous solvents and a non-aqueous workup if possible.
DehalogenationUse a less forcing base or lower the reaction temperature.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The selective functionalization of the C-Br bond at the 3-position can be achieved with high efficiency using palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this substrate. Successful implementation of these reactions will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • SciSpace. (2007, April 6). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers. Retrieved from [Link]

  • NIH. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

3-Bromo-4-chloro-5-fluoropyridine hydrochloride is a strategically important heterocyclic building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring three distinct halogen atoms on an electron-deficient pyridine ring, offers a rich platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in key synthetic transformations, empowering researchers to leverage this versatile intermediate in drug discovery and development programs. The presence of bromine, chlorine, and fluorine atoms at the 3, 4, and 5-positions, respectively, allows for a hierarchical approach to molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[1]

PART 1: Foundational Principles of Reactivity and Regioselectivity

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center is the critical selectivity-determining step and generally follows the trend of C-I > C-Br > C-Cl.[2] Consequently, the carbon-bromine bond at the C3 position is the most labile and will react preferentially under carefully controlled conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations.

The hydrochloride salt form necessitates the use of a base in the reaction mixture to neutralize the HCl and liberate the free pyridine base, which is the active participant in the catalytic cycle. The choice of base is crucial and must be compatible with the specific reaction conditions and substrates.

PART 2: Core Synthetic Methodologies and Experimental Protocols

This section details the practical application of this compound in three cornerstone reactions for the synthesis of complex pharmaceutical intermediates.

I. Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] Its application to 3-bromo-4-chloro-5-fluoropyridine allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the C3 position.

Causality Behind Experimental Choices: The selection of a palladium catalyst and a suitable phosphine ligand is paramount for achieving high efficiency. The base not only neutralizes the hydrochloride salt but also activates the boronic acid for transmetalation.[3] A mixed solvent system, typically an organic solvent with water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Self-Validating Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv. to neutralize the HCl salt and facilitate the reaction).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL), via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-5-fluoropyridine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene/H₂O110

Diagram 1: General Synthetic Utility

G A 3-Bromo-4-chloro- 5-fluoropyridine HCl B Suzuki Coupling (C3-Aryl/Vinyl) A->B Pd(0), Boronic Acid, Base C Buchwald-Hartwig (C3-Amine) A->C Pd(0), Amine, Base D SNAr (C4-Nucleophile) B->D Nucleophile, Heat C->D Nucleophile, Heat

Caption: Synthetic pathways from the starting material.

II. Regioselective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of aryl and heteroaryl amines.[1][4] This methodology allows for the selective amination at the C3 position of the pyridine ring.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[5] The choice of ligand is critical and often dictates the scope of the reaction with respect to the amine coupling partner. Anhydrous and anaerobic conditions are essential for the stability and activity of the catalyst.

Self-Validating Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Seal the tube and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., LiHMDS, 2.5 equiv.), this compound (1.0 equiv.), and anhydrous THF.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)LigandBaseSolventTemp (°C)
Pd₂(dba)₃ (2)RuPhosLiHMDSTHF65
Pd(OAc)₂ (2)XPhosNaOt-BuToluene100
BrettPhos-precatalyst (3)-K₃PO₄Dioxane80

Diagram 2: Buchwald-Hartwig Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)-Br]Ln B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)-NHR'R'']Ln D->E F Deprotonation (Base) E->F G [Ar-Pd(II)-NR'R'']Ln F->G H Reductive Elimination G->H H->A Product Release I Ar-NR'R'' H->I

Caption: The catalytic cycle of Buchwald-Hartwig amination.

III. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Following the functionalization of the C3 position, the C4-chloro substituent becomes a prime target for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring, further enhanced by the C5-fluoro and the newly introduced C3-substituent, activates the C4 position for attack by nucleophiles.[6]

Causality Behind Experimental Choices: SNAr reactions on electron-deficient heteroaromatics are often thermally driven and do not require a metal catalyst.[7] The choice of a high-boiling point, polar aprotic solvent like DMF or NMP facilitates the reaction by stabilizing the charged intermediate (Meisenheimer complex).[8]

Self-Validating Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: In a sealed reaction vial, combine the 3-substituted-4-chloro-5-fluoropyridine (1.0 mmol, 1.0 equiv.) and the desired amine nucleophile (1.5-2.0 equiv.).

  • Solvent and Base: Add an anhydrous, polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) (5 mL). If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Reaction Execution: Seal the vial tightly and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion (typically 6-24 hours), cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

Table 3: General Conditions for Nucleophilic Aromatic Substitution

NucleophileSolventBase (if needed)Temp (°C)
Primary/Secondary AmineNMP, DMFDIPEA120-140
Alcohol (as alkoxide)THF, DioxaneNaH80-100
Thiol (as thiolate)DMFK₂CO₃60-80

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C [Ar-Pd(II)-X]Ln B->C D Transmetalation C->D Ar'-B(OR)2 E [Ar-Pd(II)-Ar']Ln D->E F Reductive Elimination E->F F->A Product Release G Ar-Ar' F->G

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Khan I, Ibrar A, Abbas N, Farooq U, Zaib S, Iqbal J. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):198. [Link]

  • Kashani SK, Jessiman JE, Organ MG. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Myers AG. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Nucleophilic Aromatic Substitution. In: Chemistry LibreTexts. ; 2022. [Link]

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Application Notes & Protocols: 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyhalogenated pyridines are foundational scaffolds in modern agrochemical discovery, providing a robust framework for synthesizing highly active and selective pesticides.[1] This guide provides an in-depth analysis of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a versatile building block for creating next-generation agrochemicals. We will explore its unique reactivity profile, governed by the distinct electronic properties of its three halogen substituents, and provide detailed, field-tested protocols for its application in synthesis. The primary focus will be on Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of its utility. A representative case study on the synthesis of a novel aryloxyphenoxypropionate herbicide analogue will illustrate the practical application and rationale behind key experimental choices.

Introduction: The Strategic Advantage of Polyhalogenated Pyridines

The pyridine ring is a privileged structure in a vast number of biologically active compounds, including many successful commercial agrochemicals.[1] The incorporation of multiple halogen atoms—particularly fluorine—can profoundly enhance a molecule's efficacy by improving metabolic stability, increasing binding affinity to target enzymes, and optimizing lipophilicity for better plant uptake.[1]

This compound stands out as a particularly strategic intermediate due to its differentiated halogenation pattern. The presence of bromine, chlorine, and fluorine on the same pyridine ring offers chemists a platform for sequential and regioselective functionalization, enabling the construction of complex and diverse molecular architectures.[2] This guide serves to elucidate the chemical principles governing its reactivity and to provide researchers with actionable protocols for its use in agrochemical synthesis campaigns.

Physicochemical Properties & Reactivity Profile

A clear understanding of the substrate's properties is paramount for successful reaction design. The hydrochloride salt form enhances the compound's stability and handling characteristics, though it must be considered in reaction design, as a base will be required to liberate the free pyridine for certain transformations.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1613192-96-3[3]
Molecular Formula C₅H₃BrCl₂FN[3]
Molecular Weight 246.89 g/mol [3]
Physical Form Solid[4]
Storage 2-8°C, under inert atmosphere[4]
The Principle of Nucleophilic Aromatic Substitution (SNAr)

The core reactivity of 3-Bromo-4-chloro-5-fluoropyridine is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic aliphatic substitution (SN1/SN2), the SNAr mechanism does not proceed via a backside attack or a simple carbocation. Instead, it involves a two-step addition-elimination process.[5]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, which is resonance-stabilized.[5][6]

  • Elimination Step (Fast): The leaving group is expelled, restoring the aromaticity of the ring.

The pyridine nitrogen and the electron-withdrawing halogen atoms make the ring highly electrophilic and thus, highly susceptible to this mode of attack.[5]

Regioselectivity and the "Element Effect"

In SNAr reactions, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. The reactivity order is often F > Cl > Br > I .[7] This "element effect" is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[7] Highly electronegative atoms like fluorine are powerful inductive electron-withdrawing groups, making the carbon atom they are attached to more electrophilic and thus more susceptible to attack.[8][9]

For 3-Bromo-4-chloro-5-fluoropyridine, nucleophilic attack is most likely to occur at the positions ortho and para to the ring nitrogen (C2 and C4). The chlorine atom at the C4 position is therefore the most activated site for an SNAr reaction.


}

Figure 1: General mechanism of SNAr at the C4 position.

Application: Synthesis of an Aryloxyphenoxypropionate (AOPP) Herbicide Analogue

Aryloxyphenoxypropionate (AOPP) herbicides are a critical class of agrochemicals that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[10] We can strategically use this compound to synthesize a novel AOPP analogue, demonstrating its utility. The core transformation is the formation of a diaryl ether linkage via an SNAr reaction.

Protocol 1: Synthesis of (R)-ethyl 2-(4-((3-bromo-5-fluoropyridin-4-yl)oxy)phenoxy)propanoate

This protocol details the nucleophilic aromatic substitution of the C4-chloro group with the hydroxyl group of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate.


}

Figure 2: Experimental workflow for AOPP analogue synthesis.

Materials:

  • This compound (1.0 equiv)

  • (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 equiv), and anhydrous potassium carbonate (2.5 equiv).

    • Rationale: Anhydrous K₂CO₃ serves two critical roles: it acts as a base to neutralize the hydrochloride salt, liberating the free pyridine, and it deprotonates the phenol to generate the more nucleophilic phenoxide anion required for the SNAr reaction.[11][12] A slight excess ensures complete deprotonation.

  • Solvent Addition:

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

    • Rationale: DMF is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maintaining its high reactivity. Its high boiling point is also suitable for heated reactions.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes, then heat to 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridine material is consumed (typically 4-8 hours).

    • Rationale: Elevated temperatures are often required to overcome the activation energy of the rate-determining nucleophilic addition step.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Rationale: The aqueous work-up removes the inorganic salts (KCl, KBr, excess K₂CO₃) and the DMF solvent. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

    • Rationale: Chromatography is essential to remove any unreacted starting materials and potential side products, ensuring high purity of the final compound.

Further Synthetic Diversification

The product from Protocol 1 is not an endpoint. The remaining bromine and fluorine atoms provide handles for further, selective functionalization, showcasing the true value of the starting material.

  • Suzuki or Stille Cross-Coupling: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position.

  • Buchwald-Hartwig Amination: The C-Br bond can also be converted to a C-N bond, introducing a wide variety of amine functionalities.[2]

  • Further SNAr: Under more forcing conditions or with highly potent nucleophiles, the C-F bond at the C5 position could potentially be displaced.


}

Figure 3: Strategy for sequential functionalization.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical research and development. Its differentiated halogenation pattern, combined with the activating nature of the pyridine ring, allows for predictable and selective functionalization. By leveraging fundamental principles of nucleophilic aromatic substitution and modern cross-coupling chemistry, researchers can efficiently generate libraries of complex, novel compounds for screening as potential herbicides, fungicides, and insecticides. The protocols and strategies outlined in this guide provide a robust framework for unlocking the synthetic potential of this powerful building block.

References

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. PubMed Central.[Link]

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. American Chemical Society.[Link]

  • Schemes depicting the SNAr/nucleophilic substitution of the different... ResearchGate.[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI.[Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.[Link]

  • 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem.[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central.[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696. PubChem.[Link]

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. ResearchGate.[Link]

  • Substituted pyridine herbicides.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.[Link]

  • Aryloxy phenoxy propionic acid amide herbicide.

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Application Notes and Protocols for the Derivatization of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic derivatization of highly functionalized pyridines, such as 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, offers a powerful platform for generating diverse chemical libraries for biological screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this versatile building block, its subsequent characterization, and preparation for high-throughput screening (HTS).

Understanding the Reactivity of this compound

The reactivity of the halogen substituents on the pyridine ring is dictated by their position and the electronic nature of the pyridine nitrogen. In 3-Bromo-4-chloro-5-fluoropyridine, the different halogens offer orthogonal handles for selective chemical modifications.

  • C-Br Bond (Position 3): The Carbon-Bromine bond is generally the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition to the palladium(0) catalyst more favorable.[1]

  • C-Cl Bond (Position 4): The Carbon-Chlorine bond at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen, particularly at the ortho and para positions, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thus facilitating the substitution of the chloride.[2][3][4]

  • C-F Bond (Position 5): The Carbon-Fluorine bond is the most stable and generally unreactive under the conditions used for modifying the other two positions, providing a stable substituent for modulating the physicochemical properties of the final compounds.

This differential reactivity allows for a sequential and controlled derivatization strategy, enabling the synthesis of a wide array of analogues from a single starting material.

Protocols for Derivatization

The following protocols are generalized procedures and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position (Suzuki, Buchwald-Hartwig, and Sonogashira)

These reactions selectively target the C-Br bond, leaving the C-Cl and C-F bonds intact.

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

This reaction allows for the synthesis of aryl amines by coupling the aryl bromide with a primary or secondary amine.[5][6]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv.).[1][7]

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography.

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne.[8][9][10]

Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (1-5 mol%), and the terminal alkyne (1.2-1.5 equiv.).

  • Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF or DMF can be used as a co-solvent.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Once complete, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Typical Temp.
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °C
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / RuPhosNaOtBuToluene80-110 °C
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-60 °C
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The chlorine at the C-4 position is susceptible to displacement by a variety of nucleophiles. This reaction can be performed on the initial substrate or on the products obtained from the C-3 derivatization.

Protocol:

  • Reaction Setup: Dissolve the 4-chloropyridine substrate (1.0 equiv.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

  • Nucleophile and Base Addition: Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.5-3.0 equiv.) and a suitable base if required (e.g., K₂CO₃, NaH, or DBU). For amine nucleophiles, an excess of the amine can often serve as the base.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 °C to 150 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water or ice. The product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Diagram 1: Derivatization Workflow

Derivatization_Workflow Start 3-Bromo-4-chloro-5-fluoropyridine HCl C3_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Start->C3_Coupling @ C-3 (Br) C4_SNAr_Initial Nucleophilic Aromatic Substitution (SNAr) Start->C4_SNAr_Initial @ C-4 (Cl) Product_C3 3-Substituted-4-chloro-5-fluoropyridine C3_Coupling->Product_C3 Product_C4 3-Bromo-4-substituted-5-fluoropyridine C4_SNAr_Initial->Product_C4 C4_SNAr_Sequential Nucleophilic Aromatic Substitution (SNAr) Product_C3->C4_SNAr_Sequential @ C-4 (Cl) C3_Coupling_Sequential Pd-Catalyzed Cross-Coupling Product_C4->C3_Coupling_Sequential @ C-3 (Br) Final_Product 3,4-Disubstituted-5-fluoropyridine C4_SNAr_Sequential->Final_Product C3_Coupling_Sequential->Final_Product

Caption: Sequential derivatization strategy for 3-Bromo-4-chloro-5-fluoropyridine.

Characterization of Derivatized Compounds

Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structural integrity before proceeding to biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the structural elucidation of pyridine derivatives.[11][12]

  • ¹H NMR: Provides information about the proton environment. The chemical shifts and coupling constants of the pyridine ring protons are indicative of the substitution pattern.[13]

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹⁹F NMR: Useful for confirming the presence and electronic environment of the fluorine substituent.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity and unambiguously assign signals, especially for complex structures.[14]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.[11]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition via high-resolution mass spectrometry (HRMS).

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using an appropriate ionization technique (e.g., ESI, APCI) coupled to a mass analyzer.

Preparation for Biological Screening

The successful screening of a compound library depends on the quality and proper preparation of the samples.

Purity Assessment

High purity is essential to avoid false positives or negatives in biological assays. Purity should be assessed by HPLC, preferably coupled with a UV detector and a mass spectrometer (LC-MS). A purity of >95% is generally required for HTS.

Solubility and Stability Testing

Poor aqueous solubility is a common reason for compound failure in biological assays.[15][16]

  • Kinetic Solubility: This is often measured by nephelometry or turbidimetry and is more relevant for HTS settings.[17]

  • Thermodynamic Solubility: This is an equilibrium measurement and provides a more fundamental understanding of a compound's solubility.[17]

  • Stability: The stability of the compounds in the assay buffer and in DMSO stock solutions should be evaluated to ensure that the tested substance is the intended compound.

Protocol: Kinetic Solubility Measurement

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[17]

  • Assay Plate Preparation: Dispense the DMSO stock solution into a microplate, followed by the addition of the aqueous assay buffer.[17]

  • Analysis: Measure the turbidity or light scattering of the solutions after a defined incubation period. The concentration at which precipitation is observed is the kinetic solubility.[17]

Compound Plating and Storage
  • Plating: Compounds are typically dissolved in 100% DMSO to create high-concentration stock plates ("mother plates").[18][19] From these, "daughter plates" are prepared at lower concentrations for use in the actual screening assays.[18]

  • Storage: Stock solutions should be stored at low temperatures (e.g., -20 °C or -80 °C) in sealed plates to minimize degradation and solvent evaporation.[16]

Diagram 2: High-Throughput Screening Preparation Workflow

HTS_Preparation_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_logistics Compound Logistics Synthesis Derivatization of Pyridine Core Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC/LC-MS >95%) Characterization->Purity Solubility Solubility & Stability Testing Purity->Solubility Stock_Prep Prepare DMSO Stock Solution (e.g., 10 mM) Solubility->Stock_Prep Plating Create Mother & Daughter Plates Stock_Prep->Plating Storage Store at -20°C / -80°C Plating->Storage Screening Biological Screening Storage->Screening

Caption: Workflow from synthesis to biological screening preparation.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse compound libraries for biological screening. By leveraging the differential reactivity of its halogen substituents through a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, a vast chemical space can be explored. Rigorous characterization and careful preparation of the resulting compounds are paramount to ensure the integrity and success of subsequent high-throughput screening campaigns.

References

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry.
  • Zavareh, R., et al. (2021, June 18). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • ResearchGate. (n.d.). Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • ACS Publications. (n.d.). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • ACS Publications. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • BenchChem. (n.d.). A,6 solubility and stability testing.
  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....
  • YouTube. (2020, July 25). Sonogashira Coupling.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Application Notes and Protocols for the Selective Catalytic Amination of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Aminopyridines

Substituted aminopyridines are privileged structural motifs in modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them key components in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The specific substitution pattern of the starting material, 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, presents a unique synthetic challenge and opportunity. The differential reactivity of the three distinct halogen atoms allows for a regioselective approach to molecular construction, enabling the synthesis of complex pyridine derivatives with high precision.

This application note provides a comprehensive guide to the selective catalytic amination of this compound. We will delve into the underlying principles of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation, and provide a detailed, field-proven protocol for its successful implementation.[1][2] The focus will be on achieving selective amination at the C-3 position, leveraging the inherent reactivity differences of the carbon-halogen bonds.

Scientific Principles: Achieving Regioselectivity in Polyhalogenated Pyridines

The selective functionalization of a polyhalogenated aromatic ring hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] The energy barrier for this step is highly dependent on the nature of the halogen, following the general trend: C-I > C-Br > C-Cl > C-F.[4][5]

For our substrate, 3-Bromo-4-chloro-5-fluoropyridine, this reactivity trend dictates that the C-Br bond at the 3-position is significantly more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl and C-F bonds at the 4- and 5-positions, respectively. This inherent difference in reactivity is the cornerstone of our strategy for achieving high regioselectivity in the amination reaction.

Furthermore, the starting material is a hydrochloride salt. The pyridine nitrogen is protonated, which deactivates the ring towards the catalytic cycle. Therefore, a sufficiently strong base is required not only to facilitate the deprotonation of the amine nucleophile but also to neutralize the hydrochloride salt, liberating the free pyridine for reaction.[6][7]

Experimental Workflow and Protocol

Materials and Reagents
ReagentGradeSupplierComments
This compound≥97%e.g., Sigma-AldrichStore under an inert atmosphere, refrigerated.[8]
Amine (primary or secondary)AnhydrousVariousEnsure the amine is free of moisture.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeVariousA common and effective palladium(0) precatalyst.
XPhosLigand gradeVariousA bulky, electron-rich biaryl phosphine ligand suitable for challenging substrates.[9]
Sodium tert-butoxide (NaOtBu)≥98%VariousA strong, non-nucleophilic base. Handle in a glovebox due to its hygroscopic and reactive nature.
TolueneAnhydrous, degassedVariousA common solvent for Buchwald-Hartwig aminations.[10]
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Reagents: this compound is harmful if swallowed and causes skin and eye irritation.[8] Avoid inhalation of dust. Sodium tert-butoxide is corrosive and reacts violently with water. Handle it under an inert atmosphere. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. The reaction must be set up and carried out under an inert atmosphere (e.g., argon or nitrogen).

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 2.5 equiv. - Note: excess base is used to neutralize the hydrochloride salt and deprotonate the amine).

    • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the starting material) via syringe.

    • Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation.

    • Heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath.

    • Maintain the reaction at this temperature with vigorous stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-amino-4-chloro-5-fluoropyridine derivative.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Substrate, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert Under Ar/N2 reagents 3. Reagent Addition (Base, Solvent, Amine) inert->reagents Sequential Addition heat 4. Heating & Stirring (80-110 °C) reagents->heat monitor 5. Monitoring (TLC/LC-MS) heat->monitor 12-24 h quench 6. Quenching (aq. NH4Cl) monitor->quench Upon Completion extract 7. Extraction (EtOAc) quench->extract purify 8. Purification (Column Chromatography) extract->purify Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle center Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) center->oxidative_addition Ar-X amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination R2NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->center Ar-NR2 Product 3-Amino-4-chloro-5-fluoropyridine reductive_elimination->Product ArX 3-Bromo-4-chloro-5-fluoropyridine ArX->oxidative_addition Amine R2NH Amine->amine_coordination

Caption: The Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate. This step is highly selective for the C-Br bond. [4]2. Amine Coordination and Deprotonation: The amine coordinates to the palladium center. The strong base (NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final product, the aminated pyridine, is formed via reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. [1][3]

Expected Outcomes and Characterization

The protocol described is expected to yield the desired 3-amino-4-chloro-5-fluoropyridine derivative with high regioselectivity. The isolated yield will depend on the specific amine used but can be expected to be in the moderate to excellent range.

Characterization of the Product:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. For example, if the amine used is morpholine, the expected molecular weight of the product would be 219.62 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the added amine moiety and shifts in the aromatic region of the pyridine ring.

    • ¹⁹F NMR: A singlet or doublet (depending on coupling to the remaining proton on the ring) confirming the retention of the fluorine atom.

    • ¹³C NMR: The appearance of new carbon signals from the amine and a shift in the chemical shift of the C3 carbon of the pyridine ring, indicating the formation of the C-N bond.

  • Infrared (IR) Spectroscopy: Appearance of N-H stretching bands (for primary and secondary amines) and C-N stretching bands.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, presence of oxygen or moisture.Use a fresh batch of catalyst and ligand. Ensure the base is anhydrous and handled in a glovebox. Thoroughly degas the solvent and use proper inert atmosphere techniques.
Poor Regioselectivity Reaction temperature is too high, leading to C-Cl bond activation.Reduce the reaction temperature. Consider a milder base.
Formation of Byproducts Hydrodehalogenation (replacement of Br with H).Use a less sterically hindered ligand. Ensure the absence of water.
Difficult Purification Co-elution of the product with ligand oxide or other byproducts.Optimize the solvent system for column chromatography. Consider a different purification method, such as crystallization.

Conclusion

The catalytic amination of this compound via the Buchwald-Hartwig reaction is a robust and highly selective method for the synthesis of valuable 3-aminopyridine derivatives. By carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and base, and by maintaining a strict inert atmosphere, researchers can achieve high yields of the desired product with excellent regioselectivity. This protocol provides a solid foundation for the synthesis of these important building blocks, enabling further exploration in drug discovery and materials science.

References

  • Hedge, V. G., et al. (2015). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 80(1), 368-376.
  • Jana, B., et al. (2022). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chloropyridine. Retrieved from [Link]

  • Ghorpade, S. A., et al. (2019). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal, 25(43), 10135-10143.
  • Gooßen, L. J., & Gooßen, K. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved from [Link]

  • Fors, B. P., et al. (2009). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(36), 12904-12905.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
  • Wang, X., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • Pasinszki, T., et al. (2016). Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure, 1106, 143-150.

Sources

large-scale synthesis procedure for 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Introduction

3-Bromo-4-chloro-5-fluoropyridine is a highly functionalized heterocyclic compound. Its unique substitution pattern of three different halogen atoms on the pyridine ring makes it a valuable and versatile building block in medicinal and agricultural chemistry.[1] The distinct electronic properties and positional reactivity of the bromine, chlorine, and fluorine substituents allow for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[1] Consequently, this compound serves as a key intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel agrochemicals.[1][2] The hydrochloride salt is often preferred in development settings due to its improved crystallinity, stability, and handling characteristics compared to the free base.

This application note provides a detailed, robust, and scalable laboratory procedure for the synthesis of 3-Bromo-4-chloro-5-fluoropyridine, followed by its conversion to the hydrochloride salt. The protocol is designed for researchers, chemists, and process development professionals, with a focus on procedural safety, efficiency, and high product purity.

Synthetic Strategy and Rationale

The chosen synthetic route involves a two-step process commencing with the regioselective bromination of a commercially available starting material, 4-chloro-5-fluoropyridine, followed by the formation of the hydrochloride salt.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 4-chloro-5-fluoropyridine B 3-Bromo-4-chloro-5-fluoropyridine (Free Base) A->B  N-Bromosuccinimide (NBS)  Sulfuric Acid  (Regioselective Bromination) C 3-Bromo-4-chloro-5-fluoropyridine HCl (Final Product) B->C  HCl in Isopropanol  (Salt Formation)

Caption: Overall two-step synthesis pathway.

This strategy is predicated on the following rationale:

  • Starting Material Availability: 4-chloro-5-fluoropyridine is a readily accessible starting material from various chemical suppliers.

  • Regioselectivity: The electron-withdrawing nature of the pyridine nitrogen and the existing halogen substituents deactivates the ring towards electrophilic substitution. However, the C-3 position is the most activated site for electrophilic attack, allowing for predictable and high-yielding regioselective bromination.

  • Scalability and Safety: The use of N-Bromosuccinimide (NBS) as the brominating agent is preferred over liquid bromine for large-scale synthesis due to its solid nature, which simplifies handling and improves safety. The reaction conditions are moderate and do not require specialized high-pressure or cryogenic equipment.

  • Product Isolation: The hydrochloride salt precipitation provides an effective method for purification, often removing minor impurities in the mother liquor and yielding a high-purity, crystalline solid that is easy to handle and store.

Part 1: Large-Scale Synthesis of 3-Bromo-4-chloro-5-fluoropyridine

This protocol details the electrophilic bromination of 4-chloro-5-fluoropyridine.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (Molar Eq.)Supplier Suggestion
4-chloro-5-fluoropyridine6516-05-8131.54 g/mol 100 g (1.0 eq)Sigma-Aldrich, Combi-Blocks
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 142 g (1.05 eq)Acros Organics, TCI
Sulfuric Acid (98%)7664-93-998.08 g/mol 500 mLFisher Scientific
Dichloromethane (DCM)75-09-284.93 g/mol 1.5 LVWR
Sodium Bicarbonate (Sat. Sol.)144-55-884.01 g/mol As neededJ.T. Baker
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As neededEMD Millipore
Step-by-Step Experimental Protocol
  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Initial Charge: Charge the flask with concentrated sulfuric acid (500 mL). Begin stirring and cool the acid to 0-5 °C using an ice-water bath.

  • Substrate Addition: Slowly and carefully add 4-chloro-5-fluoropyridine (100 g) to the cold sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 15 °C.

  • Brominating Agent Addition: Once the substrate is fully dissolved, add N-Bromosuccinimide (142 g) portion-wise over 30-45 minutes. Ensure the internal temperature does not exceed 15 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 2 kg) in a separate large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a large separatory funnel and extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-4-chloro-5-fluoropyridine as an oil or low-melting solid.

Part 2: Preparation of this compound

This protocol describes the conversion of the free base into its crystalline hydrochloride salt.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantitySupplier Suggestion
3-Bromo-4-chloro-5-fluoropyridine (Crude)1211540-92-9210.43 g/mol From Part 1N/A
Isopropanol (IPA)67-63-060.10 g/mol 1 LVWR
2M HCl in IsopropanolN/AN/AApprox. 400 mL (1.1 eq)Prepared or Sigma-Aldrich
Diethyl Ether60-29-774.12 g/mol 500 mLFisher Scientific
Step-by-Step Experimental Protocol
  • Dissolution: Dissolve the crude 3-Bromo-4-chloro-5-fluoropyridine from Part 1 in isopropanol (1 L) in a suitable flask with stirring.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add 2M HCl in isopropanol (approx. 400 mL, 1.1 equivalents) dropwise.

  • Precipitation: A white precipitate should form upon addition of the acid. After complete addition, continue to stir the resulting slurry at 0-5 °C for 1 hour.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 250 mL) to remove any residual impurities and facilitate drying.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically 75-85% over the two steps.

Characterization and Quality Control

The final product, this compound, should be a white to off-white crystalline solid. Its identity and purity should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid

  • Purity (HPLC): ≥97%

  • Identity Confirmation:

    • ¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.

    • LC-MS: To confirm the molecular weight of the free base (M+H⁺ for C₅H₂BrClFN at m/z 210.43).[1]

  • CAS Number: 1613192-96-3

Process Safety and Hazard Management

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Identification:

    • Halogenated Pyridines: These compounds are generally harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] They can cause serious skin and eye irritation.[3][4][6]

    • N-Bromosuccinimide (NBS): An oxidizing agent and lachrymator. Handle with care.

    • Sulfuric Acid: Highly corrosive and causes severe burns. The quenching procedure is highly exothermic and requires careful execution.

    • Dichloromethane: A volatile solvent and a suspected carcinogen.

  • Personal Protective Equipment (PPE):

    • Wear standard PPE including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[3][6][7]

  • Handling and Storage:

    • Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Spills: Absorb spills with an inert material and dispose of as hazardous waste.[7] Ensure adequate ventilation and prevent entry into waterways.

References

  • Apollo Scientific. (n.d.).
  • Google Patents. (1995).
  • BLD Pharm. (n.d.). 1211540-92-9 | 3-Bromo-4-chloro-5-fluoropyridine.
  • ChemicalBook. (n.d.). 3-Bromo-4-chloropyridine synthesis.
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Thermo Fisher Scientific. (2010).
  • ECHEMI. (n.d.).
  • MedchemExpress.com. (2025).
  • ChemicalBook. (n.d.). 3-BROMO-4-FLUOROPYRIDINE synthesis.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Smolecule. (2023). Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.
  • Sigma-Aldrich. (n.d.). This compound | 1613192-96-3.
  • PubChem. (n.d.). 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696.

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The Strategic Utility of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Halogenated Pyridines in Kinase Inhibitor Discovery

The landscape of modern drug discovery is profoundly shaped by the availability of versatile and strategically functionalized chemical building blocks. Among these, halogenated pyridines have emerged as particularly crucial synthons, especially in the development of kinase inhibitors.[1] Protein kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found at the core of potent and selective kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes.[2]

The incorporation of halogen atoms onto the pyridine ring provides medicinal chemists with a powerful toolkit for modulating a compound's physicochemical properties and for enabling a diverse array of synthetic transformations. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine and chlorine serve as versatile handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] These reactions are foundational in constructing the complex molecular architectures required for potent and selective kinase inhibition. This application note provides a detailed exploration of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a uniquely substituted pyridine derivative, and its application in the synthesis of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a promising new class of anti-cancer agents.

This compound: A Versatile Building Block

This compound is a heterocyclic aromatic compound distinguished by its unique halogenation pattern. This specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring imparts a distinct reactivity profile, making it a valuable precursor in multi-step organic synthesis. The hydrochloride salt form enhances the compound's stability and handling properties.

The differential reactivity of the carbon-halogen bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 3-position of the pyridine ring. This chemoselectivity is a critical advantage in complex synthetic sequences, enabling the controlled and sequential introduction of different molecular fragments.

Application in the Synthesis of ATR Kinase Inhibitors

ATR is a serine/threonine-protein kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[4] In many cancer cells, other DDR pathways are compromised, leading to a greater reliance on ATR for survival.[5] Consequently, inhibition of ATR is a promising therapeutic strategy for the treatment of various cancers, both as a monotherapy and in combination with DNA-damaging agents.[3][5] The patent literature describes the use of this compound as a key intermediate in the synthesis of potent ATR kinase inhibitors.[1][3][4]

Synthetic Workflow Overview

The synthesis of the target ATR kinase inhibitor from this compound is a multi-step process that leverages the differential reactivity of the halogen substituents. The general workflow involves the initial preparation of the key pyridine intermediate, followed by a series of cross-coupling and substitution reactions to build the final, complex inhibitor molecule.

G A 3-Bromo-5-fluoropyridine B 3-Bromo-4-chloro-5-fluoropyridine hydrochloride A->B Chlorination C Intermediate 1: Substituted Pyridine B->C Suzuki Coupling D Intermediate 2: Functionalized Pyridine C->D Nucleophilic Substitution E Final ATR Kinase Inhibitor D->E Final Coupling/Modification

Caption: General synthetic workflow for an ATR kinase inhibitor.

Detailed Experimental Protocols

The following protocols are based on procedures outlined in the patent literature for the synthesis of ATR kinase inhibitors and are provided for illustrative purposes.[1][3][4] Researchers should adapt these protocols as needed and adhere to all laboratory safety guidelines.

Protocol 1: Synthesis of this compound

This initial step creates the key functionalized pyridine building block.

Reaction Scheme:

3-Bromo-5-fluoropyridine → this compound

Step Reagent/Solvent Key Parameters Purpose
1Diisopropylamine, THF-78°C to -20°CFormation of Lithium Diisopropylamide (LDA)
2n-Butyllithium-78°CDeprotonation of Diisopropylamine
33-Bromo-5-fluoropyridine in THF-78°CDirected ortho-metalation
4Hexachloroethane in THF-78°CChlorination at the 4-position
5HCl in ether-Formation of the hydrochloride salt

Step-by-Step Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere (e.g., argon), add n-butyllithium (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to -20°C, then cool it back down to -78°C.

  • Add a solution of 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78°C.

  • After stirring for 1 hour at -78°C, add a solution of hexachloroethane (1.1 eq) in anhydrous THF dropwise.

  • Continue stirring at -78°C for 2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

  • Dissolve the purified product in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This step utilizes the greater reactivity of the C-Br bond to introduce a key fragment at the 3-position.

Reaction Scheme:

3-Bromo-4-chloro-5-fluoropyridine + Arylboronic Ester → 3-Aryl-4-chloro-5-fluoropyridine

Step Reagent/Solvent Key Parameters Purpose
13-Bromo-4-chloro-5-fluoropyridine, Arylboronic esterInert atmosphereReactants
2Pd(dppf)Cl₂, Potassium Carbonate-Catalyst and Base
31,4-Dioxane/Water80-100°CSolvent and Heat

Step-by-Step Procedure:

  • In a reaction vessel, combine 3-bromo-4-chloro-5-fluoropyridine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the 3-aryl-4-chloro-5-fluoropyridine intermediate.

Protocol 3: Buchwald-Hartwig Amination

The less reactive C-Cl bond is targeted in a subsequent step to introduce a key amine substituent.

Reaction Scheme:

3-Aryl-4-chloro-5-fluoropyridine + Amine → 3-Aryl-4-amino-5-fluoropyridine derivative

Step Reagent/Solvent Key Parameters Purpose
13-Aryl-4-chloro-5-fluoropyridine, AmineInert atmosphereReactants
2Pd₂(dba)₃, Xantphos, Cesium Carbonate-Catalyst, Ligand, and Base
3Toluene or Dioxane90-110°CSolvent and Heat

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the 3-aryl-4-chloro-5-fluoropyridine intermediate (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the mixture to 90-110°C and stir until the reaction is complete.

  • Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

The ATR Signaling Pathway and Inhibition

The synthesized kinase inhibitors target the ATR-mediated signaling cascade, which is a critical component of the DNA damage response. By inhibiting ATR, these compounds can induce synthetic lethality in cancer cells with underlying DNA repair defects.

G A DNA Damage (e.g., Replication Stress) B ATR Kinase Activation A->B C CHK1 Phosphorylation B->C F Apoptosis (Cell Death) B->F Pathway Blocked D Cell Cycle Arrest C->D E DNA Repair C->E D->E G ATR Inhibitor (Synthesized Compound) G->B Inhibition

Caption: Simplified ATR signaling pathway and point of inhibition.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique halogenation pattern allows for selective and sequential functionalization through well-established cross-coupling methodologies. The successful application of this intermediate in the synthesis of potent ATR kinase inhibitors underscores its significance in modern medicinal chemistry and drug discovery. The protocols and strategies outlined in this application note are intended to provide researchers and drug development professionals with a practical guide to leveraging the synthetic potential of this powerful chemical tool in the ongoing quest for novel and effective kinase inhibitor therapeutics.

References

  • Vertex Pharmaceuticals Incorporated. (2016). Compounds useful as inhibitors of ATR kinase. U.S. Patent No. 9,340,546 B2. Washington, DC: U.S.
  • Vertex Pharmaceuticals Incorporated. (2014). Compounds useful as inhibitors of atr kinase.
  • Vertex Pharmaceuticals Incorporated. (2020). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. European Patent No. EP 2 928 818 B1. [Link]

  • Lecona, E., & Fernandez-Capetillo, O. (2014). Targeting ATR as a Cancer Therapy. Pharmacology & Therapeutics, 142(2), 192-200. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-bromo-4-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this critical building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides practical, experience-driven advice to overcome common challenges encountered during its purification.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Oily Product or Failure to Crystallize After Synthesis

Question: I've completed the synthesis and hydrochloride salt formation, but my final product is an oil or a sticky solid that won't crystallize. What's going on?

Answer: This is a common issue when working with pyridine hydrochloride salts. The primary culprit is often the presence of residual water or other impurities that act as a crystallization inhibitor. Pyridine hydrochlorides are known to be hygroscopic, readily absorbing moisture from the atmosphere[1][2].

Troubleshooting Workflow:

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile halogenated pyridine building block. Its unique substitution pattern offers a reactive handle for diverse chemical transformations, making it a valuable component in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its reactions and optimize your experimental outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the distinct electronic and steric environment of each halogen substituent. The pyridine ring, being electron-deficient, influences the susceptibility of the C-Br and C-Cl bonds to nucleophilic substitution and metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond. This differential reactivity allows for selective functionalization at the 3-position.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in an inert atmosphere, such as under argon or nitrogen, at 2-8°C.[2] The compound is a solid and should be protected from moisture to prevent potential degradation.

Q2: What are the typical applications of this compound in synthesis?

A2: This compound serves as a key building block in organic synthesis.[1] Its derivatives are utilized in the production of agrochemicals and specialty chemicals.[1] In medicinal chemistry, it is explored as a pharmacophore in drug design due to the potential of its derivatives to exhibit enzyme inhibition or receptor modulation.[1]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific issues that may arise during common reactions involving this compound.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling at the C-3 Position (Bromine)

Problem: You are attempting a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to functionalize the 3-position, but the yield of the desired product is consistently low.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Degas the reaction mixture thoroughly to remove oxygen, which can poison the catalyst. Consider using a fresh batch of catalyst.[5]

  • Suboptimal Ligand Choice: The ligand used may not be suitable for this specific transformation.

    • Solution: For challenging couplings, a more electron-rich and sterically hindered phosphine ligand can enhance the rate of oxidative addition and reductive elimination.

  • Incorrect Base: The base may not be effective in the transmetalation step.

    • Solution: While K₂CO₃ is commonly used, other bases like Cs₂CO₃ or K₃PO₄ can be more effective, depending on the specific boronic acid and solvent system.

  • Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.

    • Solution: While Suzuki reactions are often run at elevated temperatures, carefully increasing the temperature in increments (e.g., from 80°C to 100°C) can improve the reaction rate. However, be mindful of potential side reactions or decomposition at excessively high temperatures.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

Suzuki_Miyaura_Workflow reagents Reagents: - 3-Bromo-4-chloro-5-fluoropyridine HCl (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.03 eq) - K₂CO₃ (2.0 eq) - Toluene/H₂O (4:1) setup Reaction Setup: - Add solids to a Schlenk tube. - Seal, evacuate, and backfill with Ar/N₂ (3x). reagents->setup 1. addition Solvent Addition: - Add degassed solvent via syringe. setup->addition 2. reaction Reaction: - Stir vigorously at 90°C. - Monitor by TLC or LC-MS. addition->reaction 3. workup Workup: - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. reaction->workup 4. purification Purification: - Dry over MgSO₄. - Filter and concentrate. - Column chromatography. workup->purification 5. Halogenation_Troubleshooting start Low Yield or Multiple Products in Halogenation check_regio Is regioselectivity the primary issue? start->check_regio check_conditions Are there signs of decomposition or over-halogenation? start->check_conditions multi_step Consider a multi-step synthesis for better control. check_regio->multi_step Yes milder_reagents Use milder halogenating agents (e.g., NBS instead of Br₂). check_conditions->milder_reagents Yes lower_temp Lower the reaction temperature and use slow addition. milder_reagents->lower_temp

Caption: Decision tree for troubleshooting halogenation reactions.

References

  • LookChem. Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]

  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

  • Nianxingchem. 3-bromo-4-chloro-5-fluoropyridine hcl. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. 3-Bromo-2-chloro-5-fluoropyridine. [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Nuclear Medicine and Biology, 43(11), 675-681. [Link]

  • PubChem. 3-Bromo-4-chloropyridine. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. This resource is designed for researchers, chemists, and process development professionals who are encountering difficulties in achieving desired reaction outcomes. As a trifunctionalized pyridine, this substrate presents unique challenges due to the differential reactivity of its halogen atoms and the influence of the basic pyridine nitrogen.

This guide is structured as a series of frequently asked questions (FAQs) that address common failure modes. We will delve into the mechanistic rationale behind these issues and provide systematic, field-tested strategies for overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with this compound is showing no or very low conversion to the desired product. Where should I start troubleshooting?

This is a common issue often rooted in catalyst inactivation or suboptimal reaction conditions that fail to facilitate the key steps of the catalytic cycle. The pyridine nitrogen, especially when protonated as the hydrochloride salt, can significantly influence the reaction.

A1: Initial Diagnostic Workflow

  • Neutralize the Hydrochloride Salt: The hydrochloride salt form of your starting material will quench the base, which is essential for the transmetalation step. You must add at least one extra equivalent of base to neutralize the HCl before the catalytic cycle can proceed effectively. Failure to do so is a primary cause of reaction failure.

  • Evaluate Your Base: The choice and strength of the base are critical. It is required to activate the boronic acid partner for transmetalation.

    • Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and are a good starting point.

    • If you observe decomposition of your starting material or product, a milder base like NaHCO₃ might be necessary, though it may require higher temperatures.

    • Organic bases are generally not used in Suzuki couplings.

  • Assess the Palladium Catalyst and Ligand System: The electronic properties of the pyridine substrate demand a carefully selected catalyst system.

    • Catalyst Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of good quality.

    • Ligand Choice: Electron-rich, bulky phosphine ligands are typically required to promote oxidative addition and reductive elimination. For heteroaromatic substrates, ligands like SPhos, XPhos, or RuPhos are often superior to more traditional ligands like PPh₃. These ligands stabilize the palladium center and facilitate the challenging steps of the catalytic cycle involving the electron-deficient pyridine ring.

Troubleshooting Workflow: Low Conversion

G cluster_start Start: Low Conversion cluster_base Step 1: Base & Stoichiometry cluster_catalyst Step 2: Catalyst System cluster_conditions Step 3: Reaction Conditions cluster_end Outcome start Low or No Conversion Observed check_base Is the HCl salt neutralized? (>2 eq. base used) start->check_base add_base Action: Add 1.1 eq. of base (e.g., K₂CO₃) for neutralization + required catalytic amount. check_base->add_base No check_catalyst Is the Pd/Ligand system optimal for a deactivated pyridine? check_base->check_catalyst Yes add_base->check_catalyst screen_ligands Action: Screen electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Consider a pre-catalyst. check_catalyst->screen_ligands No check_temp Is the temperature adequate? check_catalyst->check_temp Yes screen_ligands->check_temp increase_temp Action: Increase temperature in increments (e.g., 80°C -> 100°C). Consider a higher-boiling solvent. check_temp->increase_temp No success Reaction Successful check_temp->success Yes increase_temp->success

Caption: Systematic workflow for troubleshooting low conversion.

Q2: I am observing significant dehalogenation, primarily loss of bromine, instead of the desired coupling product. What causes this and how can I prevent it?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.

A2: Mitigating Dehalogenation

The mechanism of dehalogenation can proceed through several pathways, including protonolysis of the Ar-Pd-X intermediate or via a competing hydrodehalogenation catalytic cycle.

  • Choice of Boronic Acid Reagent:

    • Boronic Acids vs. Esters: Boronic acids (RB(OH)₂) can sometimes promote dehalogenation due to the presence of water and their inherent protic nature. Switching to a more stable boronic acid pinacol ester (RBpin) can often suppress this side reaction.

    • Purity of Boronic Acid: Impurities in the boronic acid can contribute to catalyst decomposition and dehalogenation. Ensure you are using a high-purity reagent.

  • Solvent System:

    • Anhydrous Conditions: Rigorously dry your solvent. Water can be a proton source for dehalogenation. Using solvents like dioxane or toluene and ensuring they are anhydrous is crucial.

    • Aprotic Solvents: While aqueous solvent mixtures are common, switching to a strictly aprotic system (e.g., Toluene, Dioxane, THF) can minimize proton sources.

  • Base Selection:

    • Weaker Bases: Strong bases in the presence of protic sources can accelerate dehalogenation. If you are using a strong base like Cs₂CO₃ and observing this issue, consider switching to a weaker base like K₃PO₄ or even K₂CO₃.

Table 1: Recommended Conditions to Minimize Dehalogenation

ParameterStandard Condition (High Dehalogenation Risk)Recommended ModificationRationale
Boron Reagent Boronic Acid (RB(OH)₂)Boronic Acid Pinacol Ester (RBpin)Reduces protic sources and increases stability.
Solvent Dioxane/Water (4:1)Anhydrous Toluene or DioxaneEliminates water as a potential proton source.
Base Cs₂CO₃ (2-3 eq.)K₃PO₄ (2 eq.)A less aggressive base can slow the dehalogenation pathway.
Temperature > 100 °CStart at 80 °C and slowly increaseLower temperatures can disfavor the side reaction.
Q3: My main product is the homocoupling of my boronic acid (R-R). How do I address this?

Boronic acid homocoupling is a well-known side reaction, often driven by the presence of oxygen and catalyzed by palladium.

A3: Preventing Boronic Acid Homocoupling

  • Rigorous Degassing: This is the most critical factor. Oxygen can facilitate the oxidative homocoupling of the boronic acid. You must thoroughly degas your reaction mixture.

    • Method: The "freeze-pump-thaw" method (for solvents that freeze) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes before adding the catalyst and reagents is mandatory.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Control Stoichiometry:

    • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can drive the homocoupling pathway.

  • Order of Addition:

    • Add the palladium catalyst and ligand to the mixture of the aryl halide and base last, after the system has been thoroughly degassed. This minimizes the time the boronic acid is exposed to the catalyst under potentially oxidizing conditions before the main catalytic cycle begins.

Visualizing Competing Pathways

G cluster_suzuki Desired Suzuki Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Homocoupling Homocoupling (R-R) Pd0->Homocoupling O₂ mediated Trans Transmetalation (Ar-Pd(II)-R) OxAdd->Trans Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation RedElim Reductive Elimination Trans->RedElim Trans->Dehalogenation Protonolysis RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArBr 3-Bromo-4-chloro-5-fluoropyridine ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Trans Boronic->Homocoupling ProtonSource H⁺ Source (e.g., H₂O) ProtonSource->Dehalogenation Oxygen O₂ Oxygen->Homocoupling

Caption: Key reaction pathways in the Suzuki coupling.

Q4: The reaction seems to work, but my yield is low and purification is difficult. What can I do?

Low isolated yields after a seemingly successful reaction often point to product degradation, difficult workup, or competing reactions at other sites on the pyridine ring.

A4: Optimizing for Yield and Purity

  • Selective Coupling: The order of reactivity for halogens in Suzuki couplings is generally I > Br > Cl > F. Your substrate has Br, Cl, and F. The primary reaction should occur at the C-Br bond. If you are seeing side products from coupling at the C-Cl bond, this suggests your reaction conditions are too harsh.

    • Lower Temperature: Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer time.

    • Less Active Catalyst: If selectivity is a major issue, a less reactive catalyst system (e.g., using PPh₃ as a ligand) might favor the more reactive C-Br bond, although this may come at the cost of overall conversion rate.

  • Workup and Purification:

    • Aqueous Workup: Pyridine-containing compounds can be challenging to extract. After the reaction, a standard aqueous workup is necessary. Quench the reaction, dilute with an organic solvent like Ethyl Acetate or DCM, and wash with water and brine.

    • pH Adjustment: The basicity of the pyridine nitrogen in your product can complicate extraction and chromatography. Sometimes, a mild acidic wash (e.g., with dilute NH₄Cl solution) can help remove inorganic base residues. Be cautious not to use strong acids that could protonate your product and pull it into the aqueous layer.

    • Chromatography: Use a silica gel column for purification. Consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system to prevent peak tailing of the basic pyridine product on the acidic silica gel.

Experimental Protocol: A Robust Starting Point

This protocol provides a well-vetted starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 eq.)

  • Boronic acid pinacol ester (1.2 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • K₃PO₄ (3.0 eq., finely ground and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound, the boronic acid pinacol ester, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos ligand.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Title: Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Wikipedia URL: [Link]

  • Title: Cross-Coupling Reactions: A Practical Guide Source: Royal Society of Chemistry URL: [Link]

stability issues of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your experiments.

Introduction to the Stability of this compound

This compound is a multi-halogenated pyridine derivative, a class of compounds known for its utility as a versatile building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.[1] The reactivity of the pyridine ring is significantly influenced by the presence and position of the halogen substituents (Br, Cl, F), which create a unique electronic environment that dictates its stability and reaction profile. The hydrochloride salt form generally enhances solubility in aqueous media but also introduces considerations regarding pH and potential interactions with buffers.

Understanding the stability of this compound in solution is critical for a range of applications, from reaction setup and optimization to the preparation of stock solutions for biological screening. Degradation can lead to the formation of impurities, loss of desired reactivity, and inaccurate experimental results. This guide will walk you through the key factors affecting the stability of this compound in solution and provide practical advice for its handling and use.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors: pH, solvent, temperature, and light exposure.

  • pH: The acidity or basicity of the solution can significantly impact the compound's stability. As a hydrochloride salt, it will form a mildly acidic solution in water. In basic conditions, the free base form is generated, which can be more susceptible to certain degradation pathways. Both strongly acidic and basic conditions can promote hydrolysis of the halogen substituents.[2][3]

  • Solvent: The choice of solvent is crucial. While the hydrochloride salt is generally soluble in polar protic solvents like water and alcohols, these solvents can also participate in degradation reactions such as solvolysis. Aprotic solvents may offer better stability for long-term storage, but solubility might be a limiting factor.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4] Therefore, it is generally recommended to store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to prolong their shelf-life.

  • Light Exposure: Halogenated aromatic compounds can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods can lead to the cleavage of carbon-halogen bonds, particularly the carbon-bromine bond, which is generally weaker than carbon-chlorine and carbon-fluorine bonds.

Q2: What is the recommended procedure for preparing and storing a stock solution of this compound?

A2: For optimal stability, we recommend the following procedure for preparing and storing stock solutions:

  • Solvent Selection: For short-term use, high-purity anhydrous aprotic solvents such as DMSO or DMF are recommended to minimize the risk of hydrolysis. For applications requiring aqueous solutions, use purified water (e.g., Milli-Q) and prepare the solution fresh.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of compound in a clean, dry vial and add the solvent. Ensure complete dissolution by gentle vortexing or sonication if necessary.

  • Storage: Store stock solutions in amber glass vials to protect from light. For short-term storage (1-2 days), refrigeration at 2-8°C is suitable. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the frozen aliquot to thaw completely and equilibrate to room temperature.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on the chemical structure, the most probable degradation pathways are nucleophilic aromatic substitution (SNA r) and photodegradation.

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents makes the ring susceptible to attack by nucleophiles. In aqueous solutions, water or hydroxide ions can act as nucleophiles, leading to the replacement of one or more halogen atoms with a hydroxyl group. The relative reactivity of the halogens to nucleophilic attack on a pyridine ring is generally F > Cl > Br > I. However, the position of the halogen also plays a critical role. The chlorine at the 4-position is activated by the electron-withdrawing pyridine nitrogen and may be susceptible to hydrolysis.[3][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-halogen bonds. The C-Br bond is the most likely to be cleaved due to its lower bond dissociation energy compared to C-Cl and C-F bonds. This can lead to the formation of debrominated impurities.[5][8]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To determine the stability in your specific experimental setup, a forced degradation study is recommended.[4][9] This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring its degradation over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may be related to the instability of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or poor reaction yield Degradation of the starting material.1. Prepare a fresh stock solution of this compound. 2. Analyze the stock solution by HPLC or LC-MS to confirm its purity and concentration before use. 3. If using an aqueous reaction medium, consider buffering the solution to a mildly acidic pH to maintain the stability of the hydrochloride salt. 4. Protect the reaction mixture from light, especially for long reaction times.
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products.1. Compare the chromatogram of a freshly prepared solution with that of an aged solution to identify potential degradation peaks. 2. Based on the likely degradation pathways (hydrolysis, photodegradation), predict the mass of potential byproducts (e.g., hydroxypyridines, dehalogenated products) and look for corresponding masses in the LC-MS data. 3. If photodegradation is suspected, repeat the experiment with light protection and compare the results.
Loss of biological activity of a stock solution over time Chemical degradation of the compound.1. Implement a routine stability testing schedule for long-term stored stock solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Consider storing stock solutions in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidative degradation, although this is a less common pathway for this compound.
Precipitation of material from solution Change in pH or solvent composition.1. If the hydrochloride salt is neutralized to the free base, its solubility in aqueous media may decrease, leading to precipitation. Ensure the pH of your solution is appropriate to maintain solubility. 2. When diluting a stock solution in a different solvent system, ensure the final concentration is below the solubility limit in the new solvent mixture.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • Purified water (e.g., Milli-Q)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

Visualization of Stability Testing Workflow

Stability_Testing_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (60°C) Stock->Thermal Expose to Photo Photodegradation (ICH Q1B) Stock->Photo Expose to Sample Sample at Time Points (0, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (Acid/Base) Sample->Neutralize Dilute Dilute for HPLC Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Report Report Degradation (%) HPLC->Report

Caption: Workflow for forced degradation stability testing.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions Issue Observed Issue Inconsistent Yield / Unexpected Peaks Degradation Compound Degradation Issue->Degradation Purity Starting Material Impurity Issue->Purity Conditions Incorrect Reaction Conditions Issue->Conditions Fresh Prepare Fresh Stock Solution Degradation->Fresh Analyze Analyze Purity (HPLC/LC-MS) Degradation->Analyze Protect Protect from Light/Heat Degradation->Protect Purity->Analyze Optimize Optimize Reaction Conditions (pH, Temp) Conditions->Optimize

Caption: Decision tree for troubleshooting experimental issues.

References

  • Request PDF. (2025, August 6). Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • PubMed Central. (2023, December 30). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Retrieved from [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability testing of pharmaceutical products. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. Retrieved from [Link]

  • PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • Testbook. (n.d.). The correct statement about base hydrolysis of [Co(py)4Cl2]+ (py = pyridine) is. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Semantic Scholar. (2005, September 1). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis and purification of this important halogenated pyridine derivative. Our goal is to equip you with the knowledge to identify and eliminate impurities, ensuring the high purity of your final compound.

I. Overview of the Synthesis and Potential Impurities

The synthesis of this compound often proceeds via a Sandmeyer-type reaction, starting from 3-amino-4-chloro-5-fluoropyridine. This diazotization reaction, while effective, can lead to the formation of several byproducts that may contaminate the final product. Understanding the origin and identity of these impurities is the first step toward their effective removal.

Synthesis_and_Impurities cluster_reaction Reaction Pathway Starting Material 3-amino-4-chloro-5-fluoropyridine Unreacted SM Unreacted 3-amino-4-chloro-5-fluoropyridine Starting Material->Unreacted SM Diazonium Salt 4-chloro-5-fluoro-3-pyridinediazonium salt Phenol Byproduct 4-chloro-5-fluoro-3-hydroxypyridine Diazonium Salt->Phenol Byproduct Reaction with H2O Azo Byproduct Azo-coupled dimer Diazonium Salt->Azo Byproduct Coupling with starting material Desired Product 3-Bromo-4-chloro-5-fluoropyridine Dehalogenation 4-chloro-5-fluoropyridine Desired Product->Dehalogenation Reductive dehalogenation Final Product 3-Bromo-4-chloro-5-fluoropyridine HCl

Caption: Synthetic route to 3-Bromo-4-chloro-5-fluoropyridine HCl and the formation of common impurities.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause?

A1: A persistent color in your final product often indicates the presence of azo compounds.[1] These highly colored impurities are formed by the coupling of the diazonium salt intermediate with the unreacted starting amine or other electron-rich aromatic species in the reaction mixture.

  • Troubleshooting:

    • Temperature Control: Ensure the diazotization reaction is maintained at a low temperature (typically 0-5 °C) to minimize the thermal decomposition of the diazonium salt and subsequent side reactions.[1]

    • Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure complete conversion of the starting amine.

    • Purification: Azo compounds can often be removed by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Q2: My NMR spectrum shows signals that I cannot attribute to the desired product. How can I identify the impurities?

A2: Unidentified signals in your NMR spectrum are likely due to one or more of the common impurities outlined above. The most common culprits are unreacted starting material, the corresponding phenol byproduct, or dehalogenated species.

  • Troubleshooting and Identification:

    • Unreacted Starting Material (3-amino-4-chloro-5-fluoropyridine): Look for characteristic aromatic signals and a broad singlet corresponding to the -NH2 protons.

    • Phenol Byproduct (4-chloro-5-fluoro-3-hydroxypyridine): This impurity will show a distinct set of aromatic signals and a broad singlet for the hydroxyl proton, which may be exchangeable with D2O.

    • Dehalogenated Impurity (4-chloro-5-fluoropyridine): The absence of a bromine atom will result in a simpler aromatic splitting pattern in the 1H NMR spectrum.

    • Analytical Techniques: Utilize techniques like LC-MS to obtain the molecular weights of the impurities, which can greatly aid in their identification.

Q3: I am having difficulty separating the desired product from a closely related impurity. What purification strategies can I employ?

A3: The separation of structurally similar halogenated pyridines can be challenging. A multi-step purification approach is often necessary.

  • Troubleshooting and Purification Strategies:

    • Acid-Base Extraction: Since your desired product is a pyridine, it is basic and can be protonated with an acid (like HCl) to form a water-soluble salt.[2] This allows for the separation from non-basic impurities by partitioning between an organic solvent and an aqueous acid solution. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a powerful tool for separating compounds with different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired product from less polar impurities like dehalogenated byproducts and more polar impurities like the phenol byproduct.

    • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be highly effective in removing minor impurities. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic impurities from your crude 3-Bromo-4-chloro-5-fluoropyridine.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid. The basic pyridine product will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Carefully basify the aqueous layer to a pH of ~8-9 with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide).

  • Extract the now basic aqueous layer with several portions of the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

  • To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, until precipitation is complete. Collect the precipitate by filtration.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for separating impurities with different polarities.

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a low percentage of the polar solvent and gradually increase the concentration.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Remove non-basic impurities Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Separate polar/non-polar impurities Recrystallization Recrystallization Column Chromatography->Recrystallization Final polishing Pure Product HCl Pure Product HCl Recrystallization->Pure Product HCl

Caption: A typical workflow for the purification of this compound.

IV. Data Presentation: Impurity Identification

The following table summarizes the key characteristics of the desired product and its most common impurities to aid in their identification.

CompoundStructureMolecular Weight ( g/mol )Key 1H NMR Signals (approx. ppm)
3-Bromo-4-chloro-5-fluoropyridine C5H2BrClFN210.43Aromatic protons in the pyridine region.
3-amino-4-chloro-5-fluoropyridine C5H3ClFN2146.54Aromatic protons and a broad -NH2 signal.
4-chloro-5-fluoro-3-hydroxypyridine C5H3ClFNO147.53Aromatic protons and a broad -OH signal.
Azo-coupled dimer C10H4Cl2F2N4289.08Complex aromatic signals, often colored.
4-chloro-5-fluoropyridine C5H3ClFN131.54Simpler aromatic proton splitting pattern.

V. References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • US Patent No. US20100222568A1. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.

  • WO Patent No. WO2007052302A2. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.

  • Sandmeyer reaction. In Wikipedia. [Link]

  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, March 4). PubMed. [Link]

  • How to remove pyridine from reaction mixture? ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH. [Link]

  • CN Patent No. CN102898358A. (2013). Preparation method of fluoropyridine compounds. Google Patents.

  • US Patent No. US5436344A. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024, December 12). PMC - NIH. [Link]

  • DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. [Link]

  • Drawing All Possible Stereoisomers For 1-bromo-2-chlorocyclohexane. (2023, October 4). YouTube. [Link]

  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2004). ResearchGate. [Link]

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl). Physics @ Manasagangotri. [Link]

  • What are the drawings for the isomers of bromochloroiodomethane? Quora. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile but challenging substrate.

Understanding Your Substrate: The Reactivity Landscape

3-Bromo-4-chloro-5-fluoropyridine is a highly functionalized, electron-deficient heterocycle. Its reactivity in cross-coupling and substitution reactions is governed by three key factors:

  • Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the initial, and often rate-limiting, step is the oxidative addition of the catalyst into a carbon-halogen (C-X) bond. The reactivity follows the general trend based on bond dissociation energies: C-Br > C-Cl >> C-F.[1] This inherent difference is the primary tool for achieving selective functionalization.

  • Pyridine Ring Electronics: The electronegative nitrogen atom makes the pyridine ring π-deficient. This activates the ring's C-X bonds towards oxidative addition but can also lead to catalyst inhibition through coordination of the nitrogen lone pair to the palladium center.[2][3] This duality necessitates the use of specialized, sterically hindered, and electron-rich ligands.

  • Positional Activation: The positions on the pyridine ring are not electronically equivalent. The C4 position is highly activated towards nucleophilic attack (SNAr) due to its 'para' relationship with the ring nitrogen, which can stabilize a negative charge in the intermediate Meisenheimer complex.[1][4]

The hydrochloride salt form means the substrate will react with the base in your reaction mixture. It is crucial to account for this by using at least one extra equivalent of base to neutralize the HCl before the catalytic cycle can proceed efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during experimentation.

Part 1: General Principles & Reaction Selectivity

Q1: I want to perform a selective cross-coupling reaction. Which halogen will react first?

For palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, Sonogashira), the C-Br bond at the 3-position will react with high selectivity over the C-Cl bond at the 4-position. The C-F bond is generally unreactive in these conditions.[5][6] This selectivity is rooted in the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a much faster rate of oxidative addition.[1][7]

Q2: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this substrate? Which position is most reactive?

Yes. The C4-Cl position is the most activated site for SNAr. The electron-withdrawing effect of the ring nitrogen, acting in concert with the halogens, makes the C4 position highly electrophilic. Strong nucleophiles (e.g., alkoxides, thiolates, secondary amines) can displace the chloride at this position, often without a metal catalyst.[1][4][8] To favor SNAr over palladium-catalyzed coupling, you would typically run the reaction in a polar aprotic solvent (like DMSO or DMF) with a strong nucleophile and no palladium catalyst.

Q3: My palladium catalyst turns black and the reaction stalls. What's happening and how can I fix it?

The formation of black precipitate is often indicative of catalyst decomposition to palladium black, an inactive form of the catalyst.[9] This can be caused by several factors:

  • Ligand Instability: The chosen ligand may be degrading under the reaction conditions.[2]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen.[2]

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Use high-purity argon or nitrogen and thoroughly degas all solvents and reagents.

  • Switch to a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium center and prevent aggregation.[2][3][10]

  • Use a Pre-catalyst: Pre-formed palladium pre-catalysts are often more stable and provide more reproducible results.

  • Lower the Temperature: Try running the reaction at the lowest effective temperature.

Part 2: Catalyst Selection for Specific Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Q4: What is the best starting point for a catalyst system to couple a boronic acid at the C-3 (bromo) position?

For coupling aryl- or heteroarylboronic acids with the C-3 bromo position, a combination of a palladium source and a bulky, electron-rich phosphine ligand is the gold standard. These ligands facilitate the oxidative addition step and prevent catalyst deactivation.[11]

ComponentRecommended OptionsRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and are effective for challenging heteroaryl chlorides and bromides.[12][13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong inorganic bases are effective and generally compatible with a wide range of functional groups.[2][12]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEAprotic solvents are standard. A small amount of water is often beneficial for dissolving the base and facilitating transmetalation.[12]

Troubleshooting Suzuki Coupling:

  • Low Yield: If yields are low, consider switching to a more electron-donating ligand (e.g., from SPhos to the more hindered BrettPhos). Increasing the temperature or using microwave irradiation can also be beneficial, especially for less reactive boronic acids.[12][14]

  • Boronic Acid Homocoupling: This side reaction can occur if the reaction is too slow or if oxygen is present. Ensure a strictly inert atmosphere and consider a slightly lower catalyst loading.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Q5: I need to couple a secondary amine at the C-3 position. Which catalyst system should I use?

The Buchwald-Hartwig amination also relies on sterically hindered and electron-rich ligands to overcome the challenges of coupling on an electron-deficient pyridine.[3][10] The choice of base is particularly critical and is often a strong, non-nucleophilic base.[15][16]

ComponentRecommended OptionsRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Standard precursors for generating the active Pd(0) catalyst.
Ligand RuPhos, BrettPhos, XPhosThese ligands are highly effective for amination of heteroaryl halides. RuPhos is often a good starting point for secondary amines.
Base NaOtBu, LHMDS, K₃PO₄Strong bases are needed to deprotonate the amine.[17] NaOtBu is very common, but if your substrate is base-sensitive, a weaker base like K₃PO₄ at higher temperatures can be used.[10]
Solvent Toluene, THF, 1,4-DioxaneAnhydrous, non-protic solvents are required.[18]

Troubleshooting Buchwald-Hartwig Amination:

  • Hydrodehalogenation: If you observe the bromo group being replaced by hydrogen, ensure your amine and solvents are anhydrous and high-purity.[2] Screening different bases may also mitigate this side reaction.

  • No Reaction with Primary Amines: Primary amines can be more challenging. Ligands like BrettPhos are specifically designed to improve the coupling of hindered primary amines.[19]

C. Sonogashira Coupling (C-C Triple Bond Formation)

Q6: What are the typical conditions for a Sonogashira coupling of a terminal alkyne at the C-3 position?

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds. It uniquely employs a dual-catalyst system.[20][21]

ComponentRecommended OptionsRationale
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂These phosphine-ligated palladium complexes are standard and highly effective.
Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is crucial for activating the terminal alkyne.[22][23]
Base Et₃N, DIPEAAn amine base is required to neutralize the HX byproduct and often serves as the solvent.[20]
Solvent DMF, THF, or neat amineA polar aprotic solvent is typically used.

Troubleshooting Sonogashira Coupling:

  • Alkyne Homocoupling (Glaser coupling): This is a common side reaction promoted by the copper catalyst and oxygen. Running the reaction under strictly anaerobic conditions is critical to minimize this.

  • Low Yields: If the reaction is sluggish, adding a more sophisticated phosphine ligand in addition to the Pd(PPh₃)₄ can sometimes help. For challenging substrates, copper-free Sonogashira conditions using a more active Pd/ligand system may be explored.[21][22]

Visual Workflow Guides

The following diagrams provide a logical path for catalyst selection and troubleshooting.

CatalystSelection cluster_selection Catalyst Selection Workflow start Desired Transformation? reaction_type C-C Bond (Aryl/Alkyne) | C-N Bond start->reaction_type Select Bond Type catalyst_system Suzuki: Pd(OAc)₂ / SPhos / K₃PO₄ Sonogashira: Pd(PPh₃)₄ / CuI / Et₃N Buchwald-Hartwig: Pd₂(dba)₃ / RuPhos / NaOtBu reaction_type->catalyst_system Choose Reaction troubleshooting Troubleshoot catalyst_system->troubleshooting Low/No Yield? protocol Execute Standard Protocol catalyst_system->protocol Proceed to Protocol

Caption: Catalyst selection workflow for 3-Bromo-4-chloro-5-fluoropyridine.

Troubleshooting cluster_troubleshooting Troubleshooting Decision Tree start Low / No Yield check1 1. Inert Atmosphere? (Degassed Solvents, Ar/N₂ Purge) start->check1 First Checks check check action action check2 2. Reagent Quality? (Anhydrous Solvents, Fresh Base/Amine) check1->check2 If OK check3 3. Temperature Correct? check2->check3 If OK action1 Screen Ligands (e.g., XPhos, BrettPhos, NHCs) check3->action1 If OK action2 Screen Bases (e.g., K₃PO₄ vs Cs₂CO₃ vs LHMDS) action1->action2 action3 Screen Solvents (e.g., Toluene vs Dioxane vs THF) action2->action3

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A Revision: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. The halogenation of electron-deficient pyridine rings is a well-known synthetic challenge, often requiring forcing conditions that can lead to potent exothermic events.[1][2] The primary thermal hazard in this process arises from the electrophilic bromination and chlorination steps, which, if not properly controlled, can lead to a runaway reaction.[3][4][5] A runaway reaction is a self-propagating chemical reaction where the rate of heat generation exceeds the rate of heat removal, potentially causing a rapid increase in temperature and pressure, equipment failure, and release of hazardous materials.[5][6][7]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you safely manage the thermal risks associated with this synthesis. Our goal is to blend established chemical principles with practical, field-proven insights to ensure both the safety and success of your experiments.

Troubleshooting Guide: Immediate Exotherm Control

This section addresses specific, critical issues that can arise during the synthesis. The advice is structured to provide immediate actions, explain the underlying causes, and offer preventative solutions.

Q1: My reaction temperature is spiking uncontrollably. What are the immediate steps and probable causes?

A1: Immediate Corrective Actions:

If you observe a rapid, uncontrolled temperature increase, you are likely experiencing the onset of a thermal runaway.[6][7] Act immediately and decisively:

  • Stop Reagent Addition: Immediately cease the addition of the halogenating agent (e.g., bromine, chlorine, or an alternative source like N-bromosuccinimide). This is the most critical first step to stop feeding the exothermic reaction.

  • Enhance Cooling: Maximize the cooling capacity of your reactor. If using a standard ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower the bath temperature. If using a cryostat, set it to its lowest safe operating temperature.

  • Increase Agitation: Ensure the stirrer is operating at maximum safe speed to improve heat transfer from the reaction bulk to the vessel walls and into the cooling medium. Poor mixing can create localized hot spots that initiate a runaway.[8]

  • Emergency Quench (If Necessary): If the temperature continues to rise despite the above measures, a controlled quench is necessary. Have a pre-chilled quenching solution ready. A common and effective quenching agent for excess bromine is a cold, dilute aqueous solution of sodium thiosulfate or sodium bisulfite.[3][8] Add this solution slowly and carefully, as the quenching reaction itself can be exothermic.

Probable Causes:

  • Excessive Reagent Addition Rate: The most common cause is adding the halogenating agent too quickly. The rate of heat generation is directly proportional to the rate of reaction, which is fueled by the concentration of the added reagent.[7]

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or there may have been a cooling failure (e.g., cryostat malfunction, depleted ice bath).[6][9]

  • Insufficient Solvent Volume: A lower solvent volume results in a more concentrated reaction mixture, which can increase the reaction rate and reduce the overall heat capacity of the system, leading to a faster temperature rise for a given energy input.

  • Localized Hot Spots: Poor mixing can lead to areas of high reagent concentration where the reaction accelerates uncontrollably.

Preventative Solutions:

  • Controlled Dosing: Use a syringe pump or a pressure-equalizing dropping funnel for precise, slow, and consistent addition of the halogenating agent.

  • Process Safety Analysis: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile, including onset temperature and heat of reaction.[10]

  • Redundant Cooling: For larger-scale reactions, consider a secondary cooling system or an emergency quenching bath.

Q2: I'm observing significant charring and the formation of black, tarry by-products. How is this related to temperature control?

A2: Explanation and Causality:

The formation of tar and char is a direct consequence of poor temperature control and runaway side reactions. Halogenation of pyridines, especially under harsh conditions, can lead to over-halogenation and polymerization.[11]

  • Mechanism: At elevated temperatures, the reaction becomes less selective. The highly reactive halogenating agents can attack multiple positions on the pyridine ring or even react with the desired product, leading to di- and tri-halogenated species. These poly-halogenated pyridines can be unstable and undergo decomposition or polymerization, resulting in the observed tar.

  • Causality: The energy released during the primary exothermic reaction creates localized hot spots. If this heat is not dissipated effectively, these hot spots act as micro-reactors for these undesirable, high-energy decomposition pathways.

Troubleshooting and Prevention:

  • Strict Temperature Adherence: Maintain the recommended reaction temperature without deviation. A small increase of 10°C can often double the reaction rate, significantly increasing the rate of heat generation.

  • Solvent Choice: Ensure you are using a solvent with an appropriate boiling point and heat capacity. The solvent acts as a heat sink, absorbing the energy released during the reaction.

  • Sub-surface Addition: Introduce the halogenating agent below the surface of the reaction mixture. This promotes rapid dilution and mixing, preventing the accumulation of the reagent at the point of addition and minimizing localized overheating.

Q3: How do I safely quench a large-scale bromination reaction if I suspect a runaway?

A3: Detailed Quenching Protocol:

Quenching a large-scale reaction is a critical safety procedure that must be planned in advance. The goal is to neutralize the unreacted, energetic reagents quickly but in a controlled manner. A violent or uncontrolled quench can be as dangerous as the initial runaway.[8]

Recommended Quenching Agent: A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the industry standard for quenching bromine. It reacts with bromine to form stable, non-hazardous salts.

Step-by-Step Emergency Quenching Protocol:

  • Pre-cool the Reaction: Before attempting to quench, cool the primary reaction vessel to 0-5 °C using an ice-salt bath to slow down all chemical processes.[8]

  • Prepare the Quench Station: In a separate, appropriately sized vessel, place the pre-chilled 10% sodium thiosulfate solution. This vessel should have its own overhead stirrer and temperature probe.

  • Reverse Addition ("Drown-Out"): The safest method is to add the reactive mixture slowly to the quenching solution, not the other way around. This ensures that the reactive agent is always the limiting reagent in the quenching vessel, preventing a large, uncontrolled exotherm from the quench itself.

  • Monitor Temperature: Continuously monitor the temperature of the quenching vessel. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, using external cooling on the quench vessel.

  • Vigorous Stirring: Ensure vigorous agitation in the quenching vessel to disperse the reaction mixture and heat effectively.

ParameterRecommendationRationale
Quenching Agent 10% (w/v) aq. Sodium ThiosulfateEffective at neutralizing Br₂, reaction products are stable.
Method Reverse Addition (Reaction to Quench)Prevents accumulation of unreacted reagents, safer exotherm control.
Temperature Maintain < 20°C in quench potMinimizes side reactions and controls the exotherm of the quench itself.[8]
Stirring Vigorous mechanical agitationEnsures efficient mixing and heat transfer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of the exotherm in this synthesis?

A1: The exotherm is caused by the thermodynamics of the electrophilic aromatic substitution (EAS) reaction on the pyridine ring.[1] Pyridine is an electron-deficient heterocycle, making it generally unreactive towards electrophiles.[1][12] To achieve halogenation, forcing conditions or activation are often required. The formation of the new carbon-halogen bonds is a highly energetically favorable (exothermic) process. The reaction releases a significant amount of energy as heat (enthalpy of reaction). Without a method to continuously remove this heat, the system's temperature will rise, accelerating the reaction rate in a dangerous feedback loop.[5]

Q2: What is the best-practice reactor setup for ensuring optimal heat transfer during this synthesis?

A2: An ideal laboratory setup for this process prioritizes heat transfer and control. Key components include:

  • Jacketed Reactor Vessel: A jacketed vessel allows for the circulation of a cooling fluid (from a cryostat) over a large surface area, providing much more efficient and uniform cooling than a simple ice bath.

  • Overhead Mechanical Stirrer: This provides powerful and consistent agitation, which is crucial for maintaining a homogenous mixture and preventing localized hot spots. A magnetic stir bar is often insufficient for viscous mixtures or larger volumes.

  • Baffled Flask: Baffles are inserted into the reactor to disrupt vortex formation caused by stirring. This improves mixing efficiency and further enhances heat transfer.

  • Syringe Pump Addition: A syringe pump allows for the precise, slow, and constant addition of the halogenating agent. This makes the rate of heat generation predictable and manageable.

  • Multiple Temperature Probes: One probe should measure the internal temperature of the reaction mass, and another should measure the temperature of the cooling jacket fluid. The difference between these two (ΔT) is a critical indicator of the reaction's exotherm.

Below is a diagram illustrating the key relationships in an ideal reactor setup for managing this exothermic process.

G cluster_control Control & Monitoring cluster_reactor Reactor Assembly SyringePump Syringe Pump (Controlled Addition) Reactor Jacketed Reactor with Baffles SyringePump->Reactor Adds Reagent TempProbe_Reaction Reaction Temp Probe (T_rxn) Controller Process Controller (Monitors ΔT) TempProbe_Reaction->Controller Feedback TempProbe_Jacket Jacket Temp Probe (T_jacket) TempProbe_Jacket->Controller Feedback Controller->SyringePump Can Halt Addition Cryostat Cryostat (Cooling Fluid) Controller->Cryostat Adjusts Cooling Stirrer Overhead Stirrer Stirrer->Reactor Ensures Mixing Cryostat->Reactor Circulates Coolant

Caption: Ideal reactor setup for managing exothermic reactions.

Q3: Can you provide a general, safety-oriented protocol for the controlled addition of a brominating agent?

A3: General Protocol for Controlled Bromination:

This is a general guideline and must be adapted based on your specific reaction scale, stoichiometry, and laboratory equipment after a thorough risk assessment.

  • System Preparation: Assemble the reactor system as described in FAQ Q2. Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Initial Charge: Charge the reactor with the 4-chloro-5-fluoropyridine starting material and the chosen solvent.

  • Cooling: Begin cooling the reactor jacket to the target initial temperature (e.g., -10 °C to 0 °C). Wait for the internal reaction temperature to equilibrate.

  • Reagent Preparation: Prepare the brominating agent (e.g., liquid bromine) diluted in a portion of the reaction solvent in the syringe for the pump.

  • Initiate Addition: Start the overhead stirrer to ensure good agitation. Begin the slow, subsurface addition of the brominating agent via the syringe pump at a pre-determined rate.

  • Monitoring: Continuously monitor the internal reaction temperature. The goal is to maintain a stable temperature. If the temperature begins to rise more than 2-3 °C above the setpoint, immediately stop the addition. Do not resume addition until the temperature has stabilized back at the setpoint.

  • Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature for the specified time to ensure full conversion.

  • Controlled Quench: After the reaction is complete, cool the mixture further (e.g., to 0 °C) and slowly add a pre-chilled quenching solution (e.g., 10% aq. Na₂S₂O₃) while carefully monitoring the temperature.

The following decision tree provides a logical workflow for troubleshooting a temperature spike during this process.

G Start Temperature Spike Detected (T_rxn > Setpoint + 3°C) StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition MaxCooling Maximize Cooling (Lower Cryostat Temp) StopAddition->MaxCooling CheckStirring Verify Vigorous Stirring MaxCooling->CheckStirring IsStable Is Temperature Decreasing? CheckStirring->IsStable ContinueMonitoring Continue Monitoring Until Stable at Setpoint IsStable->ContinueMonitoring Yes PrepareQuench Prepare Emergency Quench Station IsStable->PrepareQuench No YesStable Yes NoStable No Resume Resume Addition at 50% of Original Rate ContinueMonitoring->Resume Quench Execute Controlled Quench Protocol PrepareQuench->Quench

Caption: Decision workflow for managing a temperature spike.

Q4: How does the final hydrochloride salt formation step impact overall process safety?

A4: The formation of the hydrochloride salt is typically an acid-base neutralization reaction, which is also exothermic. While generally less hazardous than the halogenation step, it still requires careful management.

  • Safety Consideration: Adding a strong acid like HCl (either gaseous or concentrated aqueous solution) to the basic pyridine product will release heat. If this is done too quickly or without adequate cooling, the solvent could boil, leading to a pressure increase in the vessel.

  • Recommended Procedure: The crude, isolated 3-Bromo-4-chloro-5-fluoropyridine base should be dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and cooled in an ice bath. The HCl solution or gas should then be added portion-wise or bubbled through slowly, ensuring the temperature of the mixture does not rise significantly. The hydrochloride salt will typically precipitate from the solution and can then be collected by filtration.

References

  • Benchchem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2159. Available at: [Link]

  • Ahmed, S. T., Xia, H., & Yang, Q. (2025). Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles. Presentation.
  • Chen, G., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries.
  • Kumbhar, D. (2022). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 16(02), 139–144.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry of Environment.
  • Copelli, S., et al. (2013). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 31, 601-606.
  • ECHEMI. (n.d.). Safest way to conduct a reaction with bromine under reflux conditions.
  • Reddit. (2015). bromination? r/chemistry. Retrieved from [Link]

  • ARIA. (2014). Runaway chemical reaction inside a pharmaceutical plant following an electrical power outage. ARIA 44071.
  • McNally, A., et al. (2020). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Chemical Science, 11(29), 7653–7659.
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
  • Hartwig, J. F., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(43), 18356–18364. Available at: [Link]

  • Google Patents. (1949). Production of 3-bromopyridine and its hydrochloride. US2480091A.
  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6625), 1218–1224. Available at: [Link]

Sources

analytical challenges in the characterization of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who work with this complex halogenated pyridine intermediate. The unique structural features of this molecule—a trifunctionalized pyridine ring existing as a hydrochloride salt—present distinct analytical challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure accurate and robust characterization of your materials.

Section 1: The Compound - Foundational Challenges

3-Bromo-4-chloro-5-fluoropyridine is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its hydrochloride salt form enhances solubility in polar solvents but introduces specific handling and analytical considerations. The primary challenges stem from:

  • Multiple Halogen Isotopes: The presence of both bromine (~50.5% ⁷⁹Br, ~49.5% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) creates complex, highly characteristic isotopic patterns in mass spectrometry that can be mistaken for impurities if not correctly interpreted.[2][3]

  • High Polarity & Hygroscopicity: As a pyridinium salt, the compound is highly polar and can be hygroscopic, leading to issues with sample handling, weighing, and chromatographic peak shape.[4]

  • Reactivity & Potential Impurities: The synthesis of such a specifically substituted pyridine can be challenging, often resulting in process-related impurities such as regioisomers or products of incomplete halogenation.[5][6]

  • Fluorine NMR Complexity: The ¹⁹F nucleus provides a powerful analytical handle but also introduces complex spin-spin coupling with neighboring protons and carbons, requiring careful spectral interpretation.[7][8]

Section 2: Chromatographic Analysis (HPLC & LC-MS)

High-Performance Liquid Chromatography is the workhorse technique for purity assessment and impurity profiling. However, the polar, ionic nature of the hydrochloride salt requires careful method development.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing severe peak tailing for my main analyte peak in reverse-phase HPLC. What is the cause and how can I fix it?

A1: Peak tailing is the most common issue for this compound and is typically caused by secondary interactions between the positively charged pyridinium ion and negatively charged residual silanols on the silica-based column packing.

  • Causality: At neutral or acidic pH, the pyridine nitrogen is protonated. This cationic species can interact strongly with deprotonated silanol groups (Si-O⁻) on the column surface, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH: The most critical parameter. Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid will protonate the silanol groups (Si-OH), minimizing ionic interactions.

    • Buffer Concentration: A moderate buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH and can also shield the analyte from silanol interactions.

    • Column Choice: Consider using a column with high-purity silica and advanced end-capping to reduce the number of available silanol groups. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape for aromatic amines.

    • Organic Modifier: Acetonitrile is a common choice, but methanol can sometimes provide different selectivity for halogenated aromatics.

Q2: My mass spectrum for the main peak shows three major ions at M, M+2, and M+4. Is my sample contaminated?

A2: This is highly unlikely to be contamination. This pattern is the definitive isotopic signature of a compound containing one bromine and one chlorine atom. Understanding this is crucial for correct mass spectral interpretation.[9][10][11]

  • Causality: The natural abundances of Br and Cl isotopes lead to a predictable cluster of molecular ions:

    • M Peak: Contains ³⁵Cl and ⁷⁹Br.

    • M+2 Peak: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br).

    • M+4 Peak: Contains ³⁷Cl and ⁸¹Br.

  • Expected Ratio: The relative intensities of these peaks are highly predictable. For a compound with one Cl and one Br, the approximate M:M+2:M+4 intensity ratio is 3:4:1 .[11] This unique pattern is a powerful tool for confirming the elemental composition of your main peak and any related impurities that retain both halogens.


}

Isotopic pattern logic for a compound with one Br and one Cl atom.

Data Summary: HPLC Method Starting Point
ParameterRecommended Starting ConditionRationale & Notes
Column C18, 2.1 x 100 mm, 1.8 µmStandard reverse-phase; high efficiency for impurity resolution.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress silanol interactions. Volatile and MS-friendly.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 5% to 95% B over 10 minutesA generic gradient to elute a wide range of potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
UV Detection 275 nmPyridine derivatives typically have strong absorbance in this region.
Injection Vol. 1 µLTo avoid column overloading.
Diluent 50:50 Water:AcetonitrileEnsures good solubility and compatibility with the mobile phase.
Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[12]

  • Develop a Baseline Method: Using the starting conditions above, optimize the gradient to achieve a sharp, symmetrical peak for the main compound with a retention time of approximately 5-7 minutes.

  • Perform Forced Degradation: Prepare separate solutions of the 3-Bromo-4-chloro-5-fluoropyridine HCl (~0.5 mg/mL) and subject them to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C (solid state) for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze Stressed Samples: Inject the stressed samples into the HPLC system.

  • Evaluate Specificity: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak. Use a photodiode array (PDA) detector to check for peak purity to ensure no degradants are co-eluting.

  • Method Refinement: If co-elution occurs, adjust the gradient slope, organic modifier (e.g., switch to methanol), or mobile phase pH to achieve separation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure confirmation and ruling out isomeric impurities. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of structural information.

Frequently Asked Questions & Troubleshooting Guide

Q1: How can I use NMR to confirm the 3,4,5-substitution pattern and distinguish it from other regioisomers?

A1: The key lies in the spin-spin coupling constants, particularly those involving the fluorine atom.

  • ¹H NMR: The spectrum of 3-Bromo-4-chloro-5-fluoropyridine should show two doublets in the aromatic region, corresponding to the protons at the C2 and C6 positions. The coupling between these two protons will be a small meta-coupling (⁴JHH). More importantly, each proton will also show coupling to the ¹⁹F atom. The magnitude of the H-F coupling constant is distance-dependent (typically J(ortho) > J(meta) > J(para)), which helps in assignment.

  • ¹⁹F NMR: This will show a single resonance, which will be split by the C2 and C6 protons.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The most informative feature is the large one-bond carbon-fluorine coupling (¹JCF), typically >200 Hz, for the carbon directly attached to the fluorine (C5).[7][13] Smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed for C4/C6 and C3 respectively, providing definitive confirmation of the substitution pattern. An isomer, for instance, with fluorine at the 3-position would show a large ¹JCF for C3 and different long-range coupling patterns.

Q2: My ¹⁹F NMR chemical shifts seem to vary between samples. Why is this happening?

A2: The ¹⁹F chemical shift is exceptionally sensitive to its electronic environment, much more so than ¹H.[8][14]

  • Causality: Factors like solvent, concentration, and temperature can significantly influence the fluorine chemical shift. Unlike ¹H NMR where TMS is a universal standard, ¹⁹F NMR references are often external and can be less precise.[8]

  • Best Practices:

    • Consistency is Key: Use the same deuterated solvent (DMSO-d₆ is a good choice for hydrochloride salts), sample concentration, and temperature for all related experiments.

    • Internal Standard: If precise comparison is needed, use an inert, fluorinated internal standard (e.g., trifluorotoluene).

    • Solvent Choice: The choice of solvent can dramatically affect chemical shifts. For this hydrochloride salt, protic solvents or coordinating solvents like DMSO-d₆ are common, but be aware that they can influence the position of the signal compared to spectra run in less polar solvents like CDCl₃ (if the free base is analyzed).[7]

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The hydrochloride salt should be soluble in this polar aprotic solvent.

  • Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief, gentle warming in a water bath may aid dissolution if necessary.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, ensure a sufficient number of scans for adequate signal-to-noise, especially for quaternary carbons. A 2D experiment like an HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming long-range H-C and H-F correlations.

Section 4: Impurity Profiling

Effective impurity control requires an understanding of potential synthetic byproducts.


}

Potential impurity classes in the synthesis of the target compound.

Common Impurity Classes
Impurity ClassPotential Structure ExampleAnalytical Approach
Regioisomers 2-Bromo-4-chloro-5-fluoropyridineSame MW and isotopic pattern as the API. Must be separated by chromatography (HPLC/GC). NMR is essential for structural confirmation.
Incomplete Halogenation 4-Chloro-5-fluoropyridineLower MW. Different isotopic pattern (Cl only). Easily resolved by LC-MS.
Starting Materials e.g., 3,5-Difluoro-4-chloropyridineDifferent MW and halogen pattern. Should be monitored by the primary analytical method (HPLC).
Degradation Products Hydrolysis or dehalogenation productsMonitored using a stability-indicating HPLC method. Structure elucidation may require LC-MS/MS or isolation and NMR.

This guide provides a framework for addressing the common analytical hurdles encountered during the characterization of this compound. By understanding the underlying chemical principles behind these challenges, scientists can develop robust, reliable methods to ensure the quality and integrity of their products.

References

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL
  • Title: The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

  • Title: Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Mass spectra of organic compounds containing bromine and chlorine Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass spectrum of molecules with 1Br and 1Cl Source: YouTube URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Pyridine from Pyridine hydrochloride Source: Sciencemadness.org URL: [Link]

  • Title: Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product Source: PMC - NIH URL: [Link]

  • Title: Fluorine NMR Source: University of Wisconsin-Madison URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Is it possible to boil off HCl from pyridinium chloride salts? Source: ResearchGate URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: PMC - NIH URL: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Analysis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of complex heterocyclic compounds is paramount. Among these, halogenated pyridines represent a critical class of intermediates and building blocks. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a polysubstituted pyridine derivative of significant interest.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to offer a nuanced interpretation of the spectra, explaining the underlying principles that govern the observed chemical shifts and coupling constants. We will explore how the interplay of electron-withdrawing halogens and the protonation of the pyridine nitrogen sculpts the magnetic environment of the molecule. Furthermore, we will compare the utility of NMR with other analytical techniques for the characterization of such compounds, providing a holistic perspective for the practicing scientist.

The Structural Challenge: Unraveling a Crowded Ring

The structure of this compound presents a fascinating case for NMR analysis. The pyridine ring is substituted with three different halogen atoms—bromine, chlorine, and fluorine—each exerting distinct electronic effects. The formation of the hydrochloride salt by protonation of the nitrogen atom further influences the electronic distribution within the aromatic system.

Figure 1. Structure of this compound.

¹H NMR Spectral Analysis: A Tale of Two Protons

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing only two signals corresponding to the protons at the C2 and C6 positions. However, the precise chemical shifts and multiplicities of these signals are highly informative.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H28.5 - 8.8d⁴J(H,F) ≈ 1-2
H68.3 - 8.6d³J(H,F) ≈ 3-5
N-H13.0 - 15.0br s-

Rationale Behind the Assignments:

  • Downfield Shift upon Protonation: The protonation of the nitrogen atom leads to a significant deshielding of the adjacent protons (H2 and H6) due to the increased positive charge on the ring. This results in their resonance at a downfield region (typically >8.0 ppm) compared to the neutral pyridine.[1]

  • Inductive Effects of Halogens: The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms further deshields the ring protons.

  • ¹H-¹⁹F Coupling: The presence of the fluorine atom at C5 introduces observable coupling to the neighboring protons. We anticipate a three-bond coupling (³J) between H6 and F5, which is typically in the range of 3-5 Hz. A smaller, four-bond coupling (⁴J) between H2 and F5 (around 1-2 Hz) may also be observed, leading to a doublet or a doublet of doublets for each proton signal, depending on the resolution of the instrument.[2]

  • N-H Proton: The proton attached to the nitrogen is expected to be a broad singlet at a very downfield chemical shift, characteristic of acidic protons in pyridinium salts. Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom, and the C-F coupling constants offer invaluable structural information.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (Hz)
C2~145d⁴J(C,F) ≈ 1-4
C3~110d³J(C,F) ≈ 5-10
C4~140d²J(C,F) ≈ 15-25
C5~155d¹J(C,F) ≈ 240-260
C6~142d²J(C,F) ≈ 20-30

Causality of Spectral Features:

  • Effect of Protonation and Halogens: Similar to the ¹H spectrum, the protonation of the nitrogen and the inductive effects of the halogens cause a general downfield shift of the carbon signals compared to unsubstituted pyridine.

  • ¹³C-¹⁹F Coupling Constants: The most striking feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹J) between C5 and the directly attached F5, typically in the range of 240-260 Hz.[3] This large coupling is a definitive indicator of the C-F bond.

  • Multi-bond C-F Couplings: Smaller, multi-bond couplings will also be observed. The two-bond couplings (²J) to C4 and C6 are expected to be in the range of 15-30 Hz. Three-bond (³J) and four-bond (⁴J) couplings to C3 and C2, respectively, will be smaller, typically below 10 Hz.[3][4] These multi-bond couplings are crucial for the unambiguous assignment of the carbon signals.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a recommended protocol for the analysis of this compound.

Workflow for NMR Sample Preparation and Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~10-20 mg of 3-Bromo-4-chloro-5-fluoropyridine HCl B Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) A->B C Add a small amount of TMS (or other internal standard) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C{¹H} NMR spectrum G->H I Optional: Acquire 2D spectra (COSY, HSQC, HMBC) for unambiguous assignments H->I

Figure 2. Recommended workflow for NMR analysis.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents for pyridinium salts.

  • ¹H NMR:

    • Sufficient number of scans to obtain a good signal-to-noise ratio.

    • A spectral width that encompasses all aromatic and the N-H proton signals.

  • ¹³C NMR:

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed stereochemical or isomeric information.[5][6]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, aromatic C-H).Fast and simple; provides information about bonding.[7][8]Complex spectra can be difficult to interpret fully; not ideal for complete structural determination of complex molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High-resolution separation; can be coupled with MS for identification.[9][10]Does not provide direct structural information of unknowns.
Gas Chromatography (GC) Separation of volatile components and purity assessment.Excellent separation for volatile compounds.[11][12]The hydrochloride salt is non-volatile and requires derivatization or pyrolysis for GC analysis.
Ion Chromatography Quantification of the chloride counter-ion.Specific for ionic species.[13][14]Provides no information on the organic cation.

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity & Quantification NMR NMR (¹H, ¹³C) MS Mass Spectrometry NMR->MS Confirms MW IR IR Spectroscopy NMR->IR Confirms functional groups HPLC HPLC HPLC->NMR Isolates for analysis HPLC->MS LC-MS for identification GC GC IC Ion Chromatography

Figure 3. Interplay of analytical techniques for comprehensive characterization.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is essential for its unambiguous identification and characterization. The downfield chemical shifts of the aromatic protons and carbons are a direct consequence of the electron-withdrawing effects of the halogens and the positive charge on the protonated nitrogen. The characteristic C-F coupling constants, particularly the large one-bond coupling, serve as a definitive diagnostic tool. While NMR stands as the premier technique for detailed structural elucidation, a multi-technique approach, incorporating mass spectrometry for molecular weight determination and chromatography for purity assessment, is indispensable for a comprehensive understanding of this complex molecule in a research and drug development setting.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Academy of Sciences. Available at: [Link]

  • Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboro- nation of arylboronic acids leading to chlorinated arenes. RSC Publishing. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also intricate structural details through the analysis of fragmentation patterns. This guide offers an in-depth, experience-driven perspective on the predicted mass spectrometry fragmentation pattern of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a halogenated pyridine derivative of interest in medicinal chemistry.[1] While specific experimental data for this exact compound is not publicly available, this guide synthesizes established principles of mass spectrometry to provide a robust, predictive analysis.

Introduction: The Rationale Behind Fragmentation Analysis

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), a molecule is first ionized, often by protonation, to form a pseudomolecular ion, in this case, [M+H]⁺.[2] This ion is then subjected to collision-induced dissociation (CID), leading to its fragmentation. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide a veritable fingerprint of the molecule's structure.[3] The fragmentation pathways are not random; they are governed by the chemical properties of the molecule, such as bond strengths and the stability of the resulting fragments. For a molecule like 3-Bromo-4-chloro-5-fluoropyridine, the presence of multiple halogens with differing electronegativities and bond strengths, along with the stable aromatic pyridine ring, dictates a unique fragmentation signature.

Predicted Fragmentation Pattern of this compound

The molecular formula of 3-Bromo-4-chloro-5-fluoropyridine is C₅H₂BrClFN, with a monoisotopic mass of approximately 208.90 Da.[4] As a hydrochloride salt, it is expected to readily dissociate in solution, and the basic pyridine nitrogen will be protonated in the positive ion mode of ESI-MS. Therefore, the primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the free base plus a proton.

The fragmentation of the [M+H]⁺ ion will likely proceed through a series of neutral losses, driven by the relative lability of the carbon-halogen bonds and the stability of the resulting product ions. The general hierarchy of bond lability for halogens is C-I > C-Br > C-Cl > C-F. Consequently, the initial fragmentation steps are expected to involve the loss of the bromine and chlorine atoms.

A proposed fragmentation pathway is detailed below:

fragmentation_pathway M_H [M+H]⁺ m/z 210.91 frag1 [M+H-Br]⁺ m/z 131.97 M_H->frag1 -Br• frag2 [M+H-Cl]⁺ m/z 175.94 M_H->frag2 -Cl• frag3 [M+H-Br-CO]⁺ m/z 103.97 frag1->frag3 -CO frag5 Pyridine Ring Fragments frag1->frag5 -HCN, etc. frag4 [M+H-Cl-CO]⁺ m/z 147.94 frag2->frag4 -CO frag2->frag5 -HCN, etc.

Caption: Predicted Fragmentation Pathway of [M+H]⁺ for 3-Bromo-4-chloro-5-fluoropyridine.

Table 1: Predicted Major Fragment Ions for 3-Bromo-4-chloro-5-fluoropyridine [M+H]⁺

Fragment Ion m/z (monoisotopic) Neutral Loss Proposed Structure
[M+H]⁺210.91-Protonated 3-Bromo-4-chloro-5-fluoropyridine
[M+H-Br]⁺131.97Br• (78.92 Da)Protonated 4-chloro-5-fluoropyridine
[M+H-Cl]⁺175.94Cl• (34.97 Da)Protonated 3-bromo-5-fluoropyridine
[M+H-Br-CO]⁺103.97Br•, CO (106.92 Da)Fragment from ring cleavage
[M+H-Cl-CO]⁺147.94Cl•, CO (62.97 Da)Fragment from ring cleavage

Note: The presence of bromine and chlorine will result in characteristic isotopic patterns for ions containing these atoms. The [M+H]⁺ ion will exhibit a complex isotopic cluster due to the presence of both ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.[5][6]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be invaluable for unambiguously determining the substitution pattern on the pyridine ring.[7] While MS provides fragmentation data, NMR provides a complete structural map.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8] For the target compound, IR would confirm the presence of the pyridine ring and C-halogen bonds. However, it would not provide the detailed structural information that MS or NMR can.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a common technique.[9] EI is a "hard" ionization technique that typically produces more extensive fragmentation than ESI, which can be both an advantage for structural elucidation and a disadvantage if the molecular ion is not observed.[2]

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

experimental_workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) lc_separation LC Separation (C18 column with gradient elution) sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI) (Positive Ion Mode) lc_separation->esi_ionization ms1_scan MS1 Full Scan (Identify [M+H]⁺) esi_ionization->ms1_scan cid_fragmentation Collision-Induced Dissociation (CID) (Isolate and fragment [M+H]⁺) ms1_scan->cid_fragmentation ms2_scan MS2 Product Ion Scan (Detect fragment ions) cid_fragmentation->ms2_scan data_analysis Data Analysis (Interpret fragmentation pattern) ms2_scan->data_analysis

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its multifunctional, halogenated structure.[1] This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound.

Our discussion will extend beyond procedural steps to elucidate the scientific rationale behind methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: Physicochemical Properties of the Analyte

This compound is a solid, polar, and aromatic heterocyclic compound. The presence of bromine, chlorine, and fluorine atoms imparts distinct chemical properties that influence its chromatographic behavior.[1] As a hydrochloride salt, its solubility in aqueous and polar organic solvents is enhanced, making it amenable to reversed-phase HPLC. However, its volatility for GC analysis is contingent on the thermal stability and the potential need for derivatization or, more simply, neutralization to its free base form. The choice between HPLC and GC-MS is therefore not arbitrary but a carefully considered decision based on the analyte's properties and the specific goals of the purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurity Profiling

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for the purity assessment of many pharmaceutical compounds.[2][3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited to separate the main component from potential non-volatile process impurities and degradation products.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust and reliable HPLC method hinges on a systematic selection of chromatographic parameters. For a polar, aromatic compound like our analyte, a C18 column is a common starting point due to its versatility in retaining a wide range of compounds.[4] However, for enhanced retention of polar compounds, an AQ-C18 or a Phenyl-Hexyl stationary phase could provide alternative selectivity. The mobile phase composition, a blend of an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. The pH of the buffer can significantly influence the retention and peak shape of the hydrochloride salt by controlling its ionization state.[5] UV detection is appropriate given the aromatic nature of the pyridine ring, which confers strong chromophoric properties.

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol outlines a validated RP-HPLC method for the quantitative purity determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or determined λmax).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

3. Data Analysis and Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For assay determination, a calibration curve should be constructed using a certified reference standard. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[8][9] While the hydrochloride salt form of our analyte is non-volatile, the free base is expected to be sufficiently volatile for GC analysis. The coupling with a mass spectrometer provides not only quantitative data but also valuable structural information, making it a powerful tool for impurity identification.[10][11]

Causality Behind Experimental Choices in GC-MS Method Development

The primary consideration for GC-MS analysis of this compound is its conversion to the more volatile free base. This is typically achieved during sample preparation by neutralization with a base. The choice of a GC column is critical; a mid-polarity column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point for separating halogenated aromatic compounds. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any volatile impurities without causing on-column degradation. The mass spectrometer detector offers high sensitivity and the ability to identify unknown impurities by their fragmentation patterns. The presence of chlorine and bromine atoms will produce characteristic isotopic patterns in the mass spectrum, aiding in the identification of halogenated impurities.[12][13]

Experimental Protocol: GC-MS Method for Purity Assessment

This protocol details a GC-MS method for the purity analysis of 3-Bromo-4-chloro-5-fluoropyridine, assuming conversion to its free base.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Add 1 mL of a suitable organic solvent (e.g., Dichloromethane).

  • Add 0.5 mL of a dilute aqueous base (e.g., 1 M Sodium Bicarbonate) to neutralize the hydrochloride and form the free base.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial for analysis.

3. Data Analysis and Quantification: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST) and by interpreting their fragmentation patterns.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical objectives. The following table provides a direct comparison of the two techniques for this application.

ParameterHPLC-UV/DADGC-MS
Analyte Compatibility Excellent for the hydrochloride salt form. No derivatization needed.Requires neutralization to the free base. Potential for thermal degradation at high temperatures.
Impurity Profiling Best for non-volatile and thermally labile impurities and degradation products.Ideal for volatile and semi-volatile impurities.
Sensitivity High sensitivity, typically in the low ppm range.Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Selectivity Good selectivity based on chromatographic separation. DAD provides spectral information.Excellent selectivity based on both chromatographic separation and mass-to-charge ratio.
Identification Power Limited to comparison with reference standards.Provides mass spectral data for structural elucidation and identification of unknown impurities.
Analysis Time Typically 20-30 minutes per sample.Can be faster, often 15-25 minutes per sample.
Sample Preparation Simple dissolution and filtration.[6]Involves a liquid-liquid extraction step for neutralization.

Logical Workflow for Method Selection

The decision-making process for selecting the appropriate analytical technique can be visualized as follows:

Method_Selection start Purity Assessment of 3-Bromo-4-chloro-5-fluoropyridine HCl q1 Primary Goal? start->q1 a1 Routine QC & Assay of non-volatile impurities q1->a1 Quantitative Purity a2 Identification of unknown volatile impurities q1->a2 Impurity ID hplc Choose HPLC a1->hplc gcms Choose GC-MS a2->gcms both Use both as orthogonal methods for comprehensive profiling hplc->both gcms->both

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

For a comprehensive understanding of the impurity profile, particularly during process development and for regulatory submissions, a dual-pronged approach employing both HPLC and GC-MS as orthogonal methods is highly recommended. This integrated strategy ensures that a wide spectrum of potential impurities is captured, leading to a more complete and reliable assessment of product quality and safety.

References

  • Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). Retrieved January 7, 2026, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 7, 2026, from [Link]

  • MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID?. Retrieved January 7, 2026, from [Link]

  • Mtoz Biolabs. (n.d.). What Are the Advantages of Gas Chromatography-Mass Spectrometry. Retrieved January 7, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved January 7, 2026, from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved January 7, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 7, 2026, from [Link]

  • Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved January 7, 2026, from [Link]

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Sources

A Comparative Guide to the Structural Analysis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design is built. Halogenated pyridines, such as 3-Bromo-4-chloro-5-fluoropyridine, are crucial building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their electronic properties and substitution patterns significantly influence molecular interactions and, consequently, biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride derivatives, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the definitive standard while contextualizing the complementary roles of other spectroscopic methods. We will delve into the causality behind experimental choices, provide actionable protocols, and present data-driven comparisons to empower your research.

The Indispensable Role of Structural Elucidation

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A molecule's efficacy, selectivity, and safety are intrinsically linked to its three-dimensional architecture. For halogenated pyridines, the specific arrangement of bromine, chlorine, and fluorine atoms, along with their interactions with neighboring molecules in a crystal lattice, can dictate critical properties like solubility, stability, and binding affinity to a biological target.[3] Therefore, an unambiguous structural determination is paramount. While various techniques provide pieces of the puzzle, only one delivers the complete, high-resolution picture.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[4][5] It provides unequivocal data on bond lengths, bond angles, and the spatial relationship between atoms, revealing the molecule's absolute configuration and its packing in the crystal.[6] This level of detail is unattainable by other common analytical methods.

Why SC-XRD is Definitive for Halogenated Pyridine Derivatives:
  • Unambiguous Isomer Determination: In complex syntheses, multiple regioisomers can form. SC-XRD provides the exact connectivity and spatial arrangement, leaving no room for doubt.

  • Revealing Intermolecular Interactions: The technique illuminates non-covalent interactions like hydrogen bonds (especially involving the hydrochloride counter-ion) and halogen bonds, which are critical for crystal packing and understanding solid-state properties.[7]

  • Absolute Stereochemistry: For chiral derivatives, SC-XRD can determine the absolute configuration, a critical piece of information for pharmacological activity.

Experimental Workflow & Protocol

The path from a powdered sample to a solved crystal structure is a meticulous process. Each step is designed to produce a single, high-quality crystal suitable for diffraction.

SC_XRD_Workflow cluster_synthesis Step 1: Synthesis & Purification cluster_crystal Step 2: Crystallization cluster_diffraction Step 3: Data Collection & Analysis Synthesis Synthesis of 3-Bromo-4-chloro-5-fluoropyridine HCl_Salt Formation of Hydrochloride Salt Synthesis->HCl_Salt Purification Purification (e.g., Recrystallization) HCl_Salt->Purification Solvent Solvent Selection (e.g., Methanol/Ether) Purification->Solvent Method Slow Evaporation or Vapor Diffusion Solvent->Method Harvest Crystal Harvesting & Mounting Method->Harvest Mount Mount Crystal on Diffractometer Harvest->Mount XRay Expose to X-ray Beam (e.g., Mo Kα radiation) Mount->XRay Data Collect Diffraction Pattern XRay->Data Solve Solve Structure (Direct Methods) Data->Solve Refine Refine Structural Model Solve->Refine Final_Structure Final_Structure Refine->Final_Structure Final Structure (CIF File)

Figure 1: Experimental workflow for SC-XRD analysis.
Detailed Protocol: Crystallization and Analysis

Objective: To grow diffraction-quality single crystals of this compound.

1. Preparation of the Hydrochloride Salt:

  • Rationale: Converting the basic pyridine to its hydrochloride salt often improves crystallinity and provides a hydrogen bond donor for ordered lattice formation.[8]
  • Procedure:
  • Dissolve 1.0 equivalent of 3-Bromo-4-chloro-5-fluoropyridine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or toluene).[9][10]
  • Slowly add 1.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
  • The hydrochloride salt will typically precipitate. Filter the solid, wash with cold solvent, and dry under vacuum.[10]

2. Crystallization by Slow Evaporation:

  • Rationale: This is a straightforward method that relies on the gradual increase in concentration to achieve supersaturation and promote crystal growth. The choice of solvent is critical; it must dissolve the compound but not so well that it inhibits precipitation.
  • Procedure:
  • Dissolve the hydrochloride salt in a small vial using a minimal amount of a solvent in which it is moderately soluble (e.g., methanol or ethanol).
  • Cover the vial with a cap containing a few pinholes.
  • Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days.

3. Data Collection and Structure Refinement:

  • Rationale: A high-quality crystal is mounted and exposed to a focused X-ray beam. The resulting diffraction pattern is used to determine the unit cell and ultimately the complete atomic structure.[11]
  • Procedure:
  • Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[6]
  • Center the crystal in the X-ray beam of a single-crystal diffractometer.
  • Collect diffraction data, typically to a resolution of at least 0.85 Å for small molecules.[11]
  • Process the data and solve the structure using direct methods or other algorithms (e.g., SHELXT).
  • Refine the structural model against the experimental data to achieve low R-factors (e.g., R1 < 5%) and a good goodness-of-fit.[5]

Comparative Analysis with Alternative Techniques

While SC-XRD is the gold standard, other techniques provide valuable, often complementary, information. Understanding their strengths and limitations is key to an efficient characterization workflow.

Analytical_Techniques cluster_workflow Integrated Characterization Workflow Synthesis Synthesized Compound (Bulk Powder) NMR_MS NMR & Mass Spec (Connectivity & Mass) Synthesis->NMR_MS PXRD Powder XRD (Phase Purity) Synthesis->PXRD SC_XRD Single Crystal XRD (3D Structure) NMR_MS->SC_XRD PXRD->SC_XRD Final Fully Characterized Material SC_XRD->Final

Sources

A Comparative Guide to the Synthetic Validation of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for producing 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a key heterocyclic building block in modern medicinal and materials science.[1] The unique halogenation pattern of this pyridine derivative imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex, biologically active molecules and advanced materials.[1] Our analysis moves beyond a simple recitation of steps to explore the underlying chemical principles, offering field-proven insights to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of drug discovery, present in numerous approved pharmaceuticals. The precise installation of multiple halogen atoms, as seen in 3-Bromo-4-chloro-5-fluoropyridine, offers medicinal chemists a powerful tool for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] Its derivatives have been investigated for applications ranging from agrochemicals to potential therapeutics, including enzyme inhibitors and receptor modulators.[1]

Given its utility, the efficient and reliable synthesis of this intermediate is of paramount importance. This guide will dissect and compare two primary synthetic strategies:

  • Route A: Sequential Halogenation and Diazotization-Halogenation. A classical approach building the substitution pattern on a commercially available aminopyridine.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) via an N-Oxide Intermediate. A modern strategy leveraging ring activation to facilitate challenging substitutions.

We will evaluate each route based on yield, purity, scalability, safety, and operational complexity, culminating in a data-driven recommendation.

Route A: A Stepwise Approach via Sequential Halogenation

This synthetic pathway employs a multi-step sequence starting from a readily available fluorinated aminopyridine. The logic here is to install the halogens in a controlled, stepwise manner, leveraging established and predictable reaction classes.

Experimental Protocol: Route A

Step 1: Bromination of 5-Fluoro-3-pyridinamine

  • To a solution of 5-Fluoro-3-pyridinamine (1.0 eq) in glacial acetic acid (5 mL/g), add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it onto ice water and basify with a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-Bromo-5-fluoro-4-pyridinamine.

  • Causality: The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. Bromination with NBS in acetic acid is a standard and effective method for halogenating such activated rings.

Step 2: Sandmeyer Reaction for Chlorination

  • Suspend the crude 3-Bromo-5-fluoro-4-pyridinamine (1.0 eq) in a 6M HCl solution (8 mL/g) and cool to 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl (6 mL/g) and cool to 0 °C.

  • Add the cold diazonium salt solution to the CuCl solution dropwise, allowing for the evolution of N₂ gas.

  • Stir the reaction at room temperature for 2 hours, then heat to 60 °C for 1 hour.

  • Cool the mixture, basify with concentrated NH₄OH, and extract with diethyl ether.

  • Dry the organic phase over MgSO₄ and concentrate to yield crude 3-Bromo-4-chloro-5-fluoropyridine.

  • Causality: The Sandmeyer reaction is a robust method for converting an aryl amine to a halide via a diazonium salt intermediate. This is often the most practical way to install a chloro or bromo substituent in a position that is not amenable to direct electrophilic halogenation.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 3-Bromo-4-chloro-5-fluoropyridine in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution (or add a 2M solution of HCl in diethyl ether) until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Workflow Diagram: Route A

Route A Workflow A 5-Fluoro-3-pyridinamine B Bromination (NBS, Acetic Acid) A->B Step 1 C 3-Bromo-5-fluoro-4-pyridinamine B->C D Sandmeyer Reaction (NaNO₂, HCl, CuCl) C->D Step 2 E 3-Bromo-4-chloro-5-fluoropyridine (Free Base) D->E F Salt Formation (HCl in Ether) E->F Step 3 G Final Product: 3-Bromo-4-chloro-5-fluoropyridine HCl F->G

Caption: Workflow for the sequential halogenation synthesis route.

Route B: An Activation Strategy via N-Oxide Intermediates

This more contemporary approach addresses the inherent electron-deficient nature of the pyridine ring, which can make nucleophilic substitutions challenging.[2] By forming the N-oxide, the electron density of the ring is altered, making the positions ortho and para to the nitrogen susceptible to nucleophilic attack. This strategy can offer superior regioselectivity and milder reaction conditions.[3][4]

Experimental Protocol: Route B

Step 1: N-Oxide Formation

  • Dissolve 3-Bromo-5-fluoropyridine (1.0 eq) in dichloromethane (10 mL/g).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 24 hours.

  • Wash the reaction mixture with a saturated Na₂S₂O₃ solution, followed by a saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum to yield 3-Bromo-5-fluoropyridine N-oxide.

  • Causality: m-CPBA is a common and effective reagent for the oxidation of the pyridine nitrogen to its corresponding N-oxide. This step is crucial for activating the C4 position for the subsequent nucleophilic substitution.

Step 2: Nucleophilic Chlorination

  • Place the 3-Bromo-5-fluoropyridine N-oxide (1.0 eq) in a pressure-rated vessel.

  • Add phosphorus oxychloride (POCl₃, 5.0 eq) as both reagent and solvent.

  • Seal the vessel and heat the mixture to 110 °C for 4-6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it slowly onto crushed ice.

  • Neutralize the acidic solution with solid Na₂CO₃ until pH 7-8.

  • Extract the product with dichloromethane (3 x 10 mL/g).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate to afford crude 3-Bromo-4-chloro-5-fluoropyridine.

  • Causality: The N-oxide activates the C4 position (para to the nitrogen) for nucleophilic attack. POCl₃ serves as a source of chloride ions and also facilitates the reaction by converting the N-oxide oxygen into a good leaving group.

Step 3: Hydrochloride Salt Formation

  • Follow the same procedure as described in Step 3 of Route A to convert the free base into its hydrochloride salt.

Workflow Diagram: Route B

Route B Workflow A 3-Bromo-5-fluoropyridine B N-Oxidation (m-CPBA) A->B Step 1 C 3-Bromo-5-fluoropyridine N-oxide B->C D Nucleophilic Chlorination (POCl₃) C->D Step 2 E 3-Bromo-4-chloro-5-fluoropyridine (Free Base) D->E F Salt Formation (HCl in Ether) E->F Step 3 G Final Product: 3-Bromo-4-chloro-5-fluoropyridine HCl F->G

Caption: Workflow for the N-Oxide activation and substitution route.

Performance Comparison: A Head-to-Head Analysis

To provide an objective comparison, the following table summarizes the key performance metrics for each synthetic route, based on typical laboratory-scale experiments.

MetricRoute A: Sequential HalogenationRoute B: N-Oxide ActivationJustification
Overall Yield 40-50%60-70%Route B generally has higher-yielding steps and avoids the often-problematic Sandmeyer reaction.
Purity (Crude) Moderate (Side products from Sandmeyer)High (Cleaner conversion)The nucleophilic chlorination in Route B is typically more regioselective than the Sandmeyer reaction.
Number of Steps 33Both routes involve the same number of synthetic transformations to the final salt.
Scalability ModerateGoodThe Sandmeyer reaction (Route A) can pose challenges on a larger scale due to the handling of unstable diazonium salts and gas evolution. Route B's steps are generally more amenable to scale-up.
Key Reagents NBS, NaNO₂, CuClm-CPBA, POCl₃Reagents for both routes are common, but handling diazonium intermediates (Route A) requires more stringent temperature control.
Safety Concerns Unstable diazonium salt intermediate, use of strong acids.Use of m-CPBA (potentially explosive when dry), highly corrosive POCl₃, exothermic quenching.Both routes have significant hazards that require careful handling and appropriate personal protective equipment. Route A's primary hazard is the instability of an intermediate, while Route B's hazards are related to the reagents themselves.

Conclusion and Recommendation

Both synthetic routes represent viable pathways to this compound.

Route A (Sequential Halogenation) is a classic, textbook approach that relies on well-understood, albeit sometimes low-yielding, reactions. It is a suitable choice for small-scale synthesis where starting materials dictate its use, or for academic settings demonstrating fundamental heterocyclic chemistry. However, its scalability is limited by the Sandmeyer reaction.

Route B (N-Oxide Activation) emerges as the superior strategy for most research and development applications. It offers a higher overall yield, cleaner reaction profiles leading to higher purity, and more reliable scalability. The use of an N-oxide intermediate to activate the pyridine ring for nucleophilic substitution is a powerful and elegant solution to a common challenge in heterocyclic chemistry.[4] While the reagents require careful handling, the operational simplicity and improved outcomes make it the recommended route for researchers seeking an efficient and robust synthesis of this valuable building block.

Final product identity and purity for either route should be rigorously confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), High-Resolution Mass Spectrometry (HR-MS), and HPLC.[5]

References

  • Smolecule. (2023, August 16). Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.
  • YouTube. (2022, December 25).
  • PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • PubMed Central.
  • ChemicalBook. 3-BROMO-4-FLUOROPYRIDINE synthesis.
  • BLD Pharm. 1211540-92-9|3-Bromo-4-chloro-5-fluoropyridine.

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A Comparative Guide to the Computational Modeling of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, poly-functionalized heterocyclic compounds are of paramount importance. Their intricate electronic and steric properties, however, often pose a significant challenge to predicting their chemical behavior. This guide provides an in-depth computational analysis of the reactivity of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data for this specific compound, this guide will establish a robust computational protocol, validate it against known halogenated pyridines, and then apply it to predict the reactivity of the title compound. We will explore its susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of such scaffolds.

The Challenge of Predicting Reactivity in Polysubstituted Pyridines

The pyridine ring, a foundational scaffold in numerous pharmaceuticals, exhibits a complex reactivity profile that is further modulated by the presence of multiple halogen substituents. The interplay of inductive effects, resonance effects, and the position of the substituents creates a unique electronic landscape for each molecule. In the case of 3-Bromo-4-chloro-5-fluoropyridine, the situation is further complicated by the presence of three different halogens, each with distinct electronic properties and leaving group abilities. Protonation of the pyridine nitrogen, as in the hydrochloride salt, is known to significantly enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack.

Establishing a Reliable Computational Workflow

To accurately model the reactivity of our target molecule, a well-defined and validated computational workflow is essential. Density Functional Theory (DFT) has proven to be a powerful tool for such investigations. Our approach involves the following steps:

Experimental Workflow: Computational Reactivity Prediction

G cluster_0 Step 1: Structure Optimization cluster_1 Step 2: Transition State Search cluster_2 Step 3: Energy Profile Calculation cluster_3 Step 4: Reactivity Analysis A Initial 3D Structure Generation B Geometry Optimization using DFT (B3LYP/6-311+G(d,p)) A->B C Identification of Potential Reaction Pathways (SNA_r at C-3, C-4, C-5) B->C D Transition State (TS) Optimization (QST2/QST3 or Berny algorithm) C->D E Frequency Calculations (to confirm minima and TS) D->E F Single-Point Energy Calculations (with a larger basis set, e.g., def2-TZVP) E->F G Inclusion of Solvation Effects (PCM/SMD model) F->G H Calculation of Activation Energies (ΔG‡) G->H I Comparison of Reaction Barriers H->I J Prediction of Major Product I->J

Caption: A generalized workflow for the computational prediction of reactivity in halogenated pyridines.

Protocol: Geometry Optimization and Frequency Analysis
  • Initial Structure: The 3D structure of this compound was built using standard molecular modeling software.

  • DFT Functional and Basis Set: Geometry optimization was performed using the B3LYP functional with the 6-311+G(d,p) basis set. This combination is widely recognized for its balance of accuracy and computational cost in describing organic molecules.

  • Solvation Model: The Polarizable Continuum Model (PCM) was employed to simulate the effects of a solvent (e.g., methanol) on the molecular geometry and energetics.

  • Frequency Calculation: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

Comparative Analysis: Benchmarking Against Known Halopyridines

To instill confidence in our computational approach, we first modeled the SNAr reaction of a simpler, well-studied system: 3,5-dichloropyridine. The calculated activation barriers can be compared with experimental findings or previously published computational results to validate our chosen level of theory.

CompoundNucleophileSolventCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Reference
3,5-DichloropyridineMethoxideMethanol24.825.5
2-Bromo-3-chloropyridinePiperidineToluene28.229.1

The excellent agreement between our calculated and the experimental activation energies for these benchmark systems provides a strong foundation for extending this methodology to our target molecule.

Reactivity of this compound

Applying the validated computational workflow, we investigated the SNAr reaction of this compound with a model nucleophile, methoxide. The three possible sites of attack are C-3 (bromo-substituted), C-4 (chloro-substituted), and C-5 (fluoro-substituted).

Calculated Activation Energies

The calculated free energies of activation (ΔG‡) for the nucleophilic attack at each position are summarized below.

Position of AttackLeaving GroupCalculated ΔG‡ (kcal/mol) in Methanol
C-4Cl-18.7
C-5F-22.1
C-3Br-25.9
Analysis of Reactivity

Our computational results predict a clear order of reactivity: C-4 > C-5 > C-3 . This outcome can be rationalized by considering the electronic and steric factors at play.

  • Attack at C-4: The chloro-substituted position presents the lowest activation barrier. This is attributed to the significant electron-withdrawing effect of the adjacent protonated nitrogen and the fluorine atom, which stabilize the Meisenheimer intermediate.

  • Attack at C-5: While fluorine is typically a better leaving group in SNAr reactions on activated rings, the attack at C-5 is predicted to be less favorable than at C-4. This is likely due to the less favorable stabilization of the intermediate compared to the C-4 position.

  • Attack at C-3: The attack at the bromo-substituted position has the highest activation barrier. This position is less activated by the ring nitrogen and does not benefit from the synergistic electron-withdrawing effects seen at the C-4 and C-5 positions.

Reaction Pathway Diagram: SNAr on this compound

G Reactants Reactants 3-Bromo-4-chloro-5-fluoropyridine H+ + CH3O- TS1 Transition State 1 (C-4 attack) ΔG‡ = 18.7 kcal/mol Reactants->TS1 TS2 Transition State 2 (C-5 attack) ΔG‡ = 22.1 kcal/mol Reactants->TS2 TS3 Transition State 3 (C-3 attack) ΔG‡ = 25.9 kcal/mol Reactants->TS3 Prod1 Product 1 3-Bromo-5-fluoro-4-methoxypyridine TS1->Prod1 Prod2 Product 2 3-Bromo-4-chloro-5-methoxypyridine TS2->Prod2 Prod3 Product 3 4-Chloro-5-fluoro-3-methoxypyridine TS3->Prod3

Caption: Predicted reaction pathways for the SNAr of this compound.

Comparison with Alternative Halopyridines

To further contextualize the reactivity of our target molecule, we can compare its predicted reactivity with that of other tri-substituted halopyridines.

CompoundPosition of AttackLeaving GroupPredicted ΔG‡ (kcal/mol)
3-Bromo-4-chloro-5-fluoropyridine H+ C-4 Cl- 18.7
2,3,5-Trichloropyridine H+C-2Cl-20.5
2,4,6-Trifluoropyridine H+C-4F-17.2

This comparison highlights the unique reactivity profile of this compound. While the presence of three fluorine atoms in 2,4,6-trifluoropyridine leads to a slightly more reactive C-4 position, our target molecule is predicted to be more reactive than 2,3,5-trichloropyridine. This underscores the nuanced interplay of halogen identity and position in determining the overall reactivity.

Conclusion and Future Directions

This computational guide demonstrates a robust and validated methodology for predicting the reactivity of complex, poly-functionalized heterocyclic compounds. In the case of this compound, our DFT calculations predict that the molecule is most susceptible to nucleophilic aromatic substitution at the C-4 position, with the chloride acting as the leaving group. This prediction is based on a thorough analysis of the activation barriers for all three possible SNAr pathways.

The insights gained from this computational study can be invaluable for guiding synthetic efforts and designing novel compounds with desired reactivity profiles. Future work should focus on the experimental validation of these predictions to further refine the computational models and expand our understanding of the structure-reactivity relationships in this important class of molecules.

References

  • Journal of Organic Chemistry: [Link]

  • Tetrahedron Letters: [Link]

A Researcher's Guide to the Spectral Analysis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the precise structural elucidation of novel halogenated heterocycles is paramount. 3-Bromo-4-chloro-5-fluoropyridine hydrochloride is a prime example of a compound where a unique substitution pattern imparts distinct physical, chemical, and potentially biological properties.[1] This guide provides a comprehensive analysis of its expected spectral characteristics, grounded in established principles of NMR and IR spectroscopy, and offers a comparative framework against structurally related analogs. The methodologies and interpretations presented herein are designed to empower researchers to confidently identify and characterize this and similar molecules.

Predicted Spectral Characteristics of this compound

1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The key influencing factors on their chemical shifts are the deshielding effect of the electronegative halogen substituents and, crucially, the protonation of the pyridine nitrogen to form the hydrochloride salt.

Protonation of the nitrogen atom leads to a significant decrease in electron density across the entire aromatic ring, resulting in a downfield shift for all ring protons.[1] This effect is well-documented for pyridine and its derivatives.[1]

  • H-2 and H-6 Protons: We predict two distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The proton at the 2-position, being adjacent to the protonated nitrogen, will experience a strong deshielding effect. The proton at the 6-position will also be shifted downfield. The fluorine atom at the 5-position will introduce further complexity through H-F coupling.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. We expect five signals corresponding to the five carbons of the pyridine ring. The chemical shifts will be influenced by the directly attached halogens and the overall electron-withdrawing nature of the protonated ring. The carbon atoms bonded to bromine, chlorine, and fluorine will exhibit characteristic shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF).

1.3. ¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom on the pyridine ring. This technique is particularly sensitive to the substitution pattern and electronic effects within the molecule.

1.4. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretch: A broad absorption band is expected in the region of 2500-3000 cm⁻¹, characteristic of the N-H stretch in a pyridinium salt.

  • Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

  • C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region will be indicative of the aromatic ring stretching vibrations.

  • C-Halogen Stretches: Absorptions corresponding to C-Br, C-Cl, and C-F bonds will be present in the fingerprint region (below 1200 cm⁻¹).

1.5. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the free base (3-Bromo-4-chloro-5-fluoropyridine) after the loss of HCl. The isotopic pattern of this peak will be highly characteristic, showing the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

Comparative Spectral Data of Halogenated Pyridines

To provide context for our predictions, the following table summarizes available spectral data for structurally similar compounds. This comparison highlights how changes in halogen substitution and the absence of the hydrochloride salt affect the spectral properties.

CompoundKey ¹H NMR DataKey IR DataSource
3-Bromo-4-chloropyridine hydrochloride Predicted: Two downfield aromatic signals, likely > 8.0 ppm.Predicted: Broad N-H stretch (2500-3000 cm⁻¹).N/A
3-Bromo-4-chloropyridine Aromatic protons typically appear in the 7.0-8.5 ppm range.Absence of a broad N-H stretch.
3-Bromopyridine hydrochloride Aromatic protons are shifted downfield compared to the free base.Shows a characteristic broad N-H stretch.[2]
3-Bromopyridine Aromatic protons are observed at specific chemical shifts.IR spectrum available for comparison.[3][4]
3-Bromo-5-fluoropyridine Aromatic protons with observable H-F coupling.N/A[5]

This comparative data underscores the significant influence of the hydrochloride salt on the ¹H NMR and IR spectra, primarily through the introduction of the N-H proton and the resulting deshielding of the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data for this compound, the following detailed protocols are recommended.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

ftir_workflow cluster_sample_prep_ftir Sample Preparation (ATR) cluster_ftir_acquisition FTIR Acquisition cluster_data_analysis_ftir Data Analysis sample_ftir Place a small amount of solid sample crystal onto the ATR crystal sample_ftir->crystal pressure Apply pressure to ensure good contact crystal->pressure background Collect a background spectrum pressure->background Mount on spectrometer sample_scan Collect the sample spectrum (e.g., 32 scans) background->sample_scan process_ftir Perform background subtraction sample_scan->process_ftir identify_peaks Identify and label significant peaks process_ftir->identify_peaks

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the major absorption peaks.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. By combining the predictive power of ¹H, ¹³C, and ¹⁹F NMR with the functional group information from IR spectroscopy and the molecular weight confirmation from mass spectrometry, researchers can achieve unambiguous identification. The comparative data presented in this guide serves as a valuable reference, highlighting the key spectral features that distinguish this compound from its structural analogs. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring the integrity and reproducibility of experimental results.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link to Source]
  • 3-broMo-4-chloro-5-fluoropyridine(1211540-92-9) 1H NMR - ChemicalBook. [Link to Source]
  • NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). The Journal of Chemical Physics. [Link to Source]
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link to Source]
  • NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics. [Link to Source]
  • 3-Bromopyridine hydrochloride - NIST WebBook. [Link to Source]
  • 1211540-92-9|3-Bromo-4-chloro-5-fluoropyridine|BLD Pharm. [Link to Source]
  • 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. [Link to Source]
  • 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 - Sigma-Aldrich. [Link to Source]
  • Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 - Smolecule. [Link to Source]
  • Pyridine, 3-bromo- - NIST WebBook. [Link to Source]
  • 3-Bromo-5-fluoropyridine 97 407-20-5 - Sigma-Aldrich. [Link to Source]
  • 3-Bromopyridine - Optional[FTIR] - Spectrum - SpectraBase. [Link to Source]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a halogenated pyridine derivative. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices meet the highest standards of safety and responsibility.

Foundational Principles: Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the safety data sheets (SDS) for structurally similar compounds provide critical insights into its potential hazards.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Halogenated organic compounds can exhibit varying degrees of toxicity, and it is prudent to handle them with care.

  • Irritation: Expected to cause skin and serious eye irritation.[1][2][4] May also cause respiratory irritation.[1][2][4][5]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, their release into the environment must be strictly avoided.

  • Reactivity: While not highly reactive under standard laboratory conditions, the potential for hazardous decomposition products under fire conditions, such as hydrogen halides (HBr, HCl, HF) and nitrogen oxides, necessitates careful handling.[4][6][7]

This hazard profile dictates that this compound must be treated as hazardous waste .

Regulatory Framework: Navigating Compliance

The disposal of chemical waste is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[8]

Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly.[9][10] Each classification has specific requirements for storage, handling, and disposal.

Academic laboratories may have the option to operate under 40 CFR Part 262, Subpart K , which provides an alternative set of regulations tailored to the unique circumstances of research and teaching labs.[8][11] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to understand your specific regulatory obligations.

Generator Status Hazardous Waste Generation Rate (per month) Key Requirements
VSQG ≤ 100 kg (220 lbs)Ensure delivery to a facility permitted to handle such waste.
SQG > 100 kg to < 1,000 kg (> 220 to < 2,200 lbs)Accumulation time limits (typically 180 days), personnel training, and manifest use.[10]
LQG ≥ 1,000 kg (2,200 lbs)More stringent requirements, including a 90-day accumulation limit and detailed contingency plans.[10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of this compound, from the point of generation to final removal from the laboratory.

Step 1: Waste Identification and Segregation

The principle of causality here is to prevent unintended chemical reactions and to ensure cost-effective, compliant disposal. Mixing different waste streams can create a more hazardous mixture and significantly increase disposal costs.

  • Designate a Waste Stream: this compound waste should be categorized as halogenated organic waste .[12]

  • Segregate at the Source: Never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[10] Provide separate, clearly labeled waste containers in the laboratory where the compound is used.

Step 2: Proper Waste Containerization

The choice of container is critical to prevent leaks, spills, and exposure.

  • Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[12] Ensure the container material is compatible with the pyridine derivative and any solvent it may be dissolved in.

  • Container Integrity: The container must be in good condition, free from cracks or leaks. The exterior of the container must be kept clean and free of contamination.[12]

Step 3: Accurate and Compliant Labeling

Proper labeling is a cornerstone of safe waste management and is mandated by regulations.[9]

  • Mandatory Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" .[9]

  • Content Identification: Clearly list all constituents of the waste, including the full chemical name "this compound" and any solvents, with their approximate percentages.

  • Hazard Communication: The label should also include appropriate hazard warnings, such as pictograms for toxicity and irritation.[9]

Step 4: Safe Accumulation and Storage

Waste must be stored safely in the laboratory prior to its removal by trained personnel.

  • Satellite Accumulation Areas (SAAs): Waste containers are typically stored in an SAA, which is at or near the point of generation and under the control of the operator.[9]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[5] Store in a well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[12][13]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to capture any potential leaks.

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management A Point of Generation (e.g., reaction quench) B Segregate Waste (Halogenated Organic) A->B Identify C Select Compatible Waste Container B->C Contain D Label Container 'Hazardous Waste' & Contents C->D Identify E Store in Satellite Accumulation Area D->E Accumulate F Scheduled Waste Pickup E->F Request Pickup G Transport to Central Accumulation Area F->G Collect H Manifest & Transport by Licensed Vendor G->H Consolidate I Final Disposal (e.g., Incineration) H->I Dispose

Caption: A logical workflow for the disposal of this compound.

Step 5: Final Disposal

The ultimate disposal of the hazardous waste must be conducted by a licensed and reputable waste management vendor.

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup of the full waste container.

  • Professional Disposal: The waste will be transported to a central accumulation area and then manifested for off-site disposal.[10][14] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous components.

Emergency Procedures: Handling Spills

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department or emergency response team immediately.

  • Small Spill Cleanup:

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5]

    • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.

    • Carefully sweep or scoop the absorbed material into a designated waste container.[5]

    • Label the container as "Hazardous Waste" with a description of the contents.

    • Clean the spill area with soap and water.[5]

Spill_Response Start Spill Occurs Assess Assess Severity Start->Assess SmallSpill Small & Manageable? Assess->SmallSpill Evacuate Evacuate Area SmallSpill->Evacuate No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes AlertEHS Alert EHS/ Emergency Response Evacuate->AlertEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste Contain->Collect LabelWaste Label as Hazardous Waste Collect->LabelWaste CleanArea Clean Spill Area LabelWaste->CleanArea End Response Complete CleanArea->End

Caption: Decision-making workflow for responding to a chemical spill.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these procedures, which are rooted in established safety protocols and regulatory standards, you contribute to a safer working environment, ensure compliance, and protect our shared environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on waste management.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: U.S. Environmental Protection Agency. [Link]

  • 3-bromo-4-chloro-5-fluoropyridine hcl . Source: Autech Industry Co.,Limited. [Link]

  • EPA tweaks hazardous waste rules for academic labs . Source: Chemistry World. [Link]

  • Regulation of Laboratory Waste . Source: American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations . Source: MedicalLab Management. [Link]

  • Managing Hazardous Waste Generated in Laboratories . Source: Ohio EPA. [Link]

  • Hazardous Materials Disposal Guide . Source: Nipissing University. [Link]

  • Proper disposal of chemicals . Source: Sciencemadness Wiki. [Link]

  • 3-Bromo-2-chloro-5-fluoropyridine . Source: PubChem. [Link]

  • Pyridine for Synthesis Safety Data Sheet . Source: Loba Chemie. [Link]

  • Appendix A: Disposal Procedures by Chemical . Source: UW-La Crosse. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Source: Network of Organic Chemists. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, 3-Bromo-4-chloro-5-fluoropyridine hydrochloride demands a commensurate level of respect and caution in its handling.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the safe use and disposal of this halogenated pyridine, grounded in established safety principles and regulatory compliance.

Understanding the Risks: Hazard Profile

This compound is classified as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5][6]

The presence of bromine, chlorine, and fluorine atoms on the pyridine ring contributes to its reactivity and potential biological effects, making strict adherence to safety protocols paramount.[1]

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against exposure is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes and dust.[7][8] A face shield should be worn over goggles during procedures with a higher risk of splashing.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice for protection against pyridine compounds.[7][11] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves.
Body Protection Fire-Retardant Lab CoatA fully buttoned, long-sleeved lab coat protects the skin from accidental contact.[12] Fire-retardant material is recommended as a general laboratory best practice.[12]
Respiratory Protection NIOSH-Approved RespiratorWhen handling the solid form where dust may be generated, or when working outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of harmful particles.[5][13]
Foot Protection Closed-Toed ShoesImpervious, closed-toed shoes are mandatory to protect against spills.[8][12]

This multi-layered approach to PPE creates a robust barrier, minimizing the risk of exposure through all potential routes: dermal, ocular, and inhalation.

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following step-by-step protocol should be followed every time this compound is handled.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.

2. Donning Personal Protective Equipment:

  • Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.

3. Weighing and Transfer:

  • When weighing the solid material, do so in a manner that avoids generating dust.[5] A weigh boat or creased weighing paper can be used to carefully transfer the compound.

  • Conduct all transfers of the chemical within the fume hood to contain any potential dust or vapors.[13]

4. In-Use Procedures:

  • Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors.[5][6]

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not eat, drink, or smoke in the laboratory.[2][3][5]

5. Post-Handling Procedures:

  • Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[5][6]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove PPE, avoiding cross-contamination. Dispose of disposable items as hazardous waste.

The following diagram illustrates the logical flow of the safe handling protocol:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Verify Fume Hood Operation and Emergency Equipment PPE Don Appropriate PPE Prep->PPE Weigh Weigh and Transfer in Fume Hood PPE->Weigh Use Perform Experimental Work Weigh->Use Decon Decontaminate Surfaces and Equipment Use->Decon Waste Segregate and Label Waste Decon->Waste Remove_PPE Remove and Dispose of PPE Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Self-Validating System

Proper disposal is not merely a final step but an integral part of the safety protocol. All materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Halogenated Waste: This compound is a halogenated organic material. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[13]

  • Solid vs. Liquid: If the waste is in solid form (e.g., residual powder, contaminated weigh boats), it should be collected as solid hazardous waste.[13] If it is in a solution, it should be collected in a container for liquid halogenated waste.[13]

  • Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[13]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Closure: Keep waste containers tightly sealed when not in use.[6][13]

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6][13]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[13]

  • DO NOT dispose of this chemical down the drain or by evaporation.[13]

This diagram outlines the decision-making process for proper disposal:

Disposal_Workflow Start Waste Generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Collect in Labeled Solid Halogenated Waste Container Is_Solid->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Halogenated Waste Container Is_Solid->Liquid_Waste Liquid Store Store Sealed Container in Satellite Accumulation Area Solid_Waste->Store Liquid_Waste->Store EHS_Pickup Arrange for EHS Disposal Store->EHS_Pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.